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  • Product: Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride
  • CAS: 2094623-66-0

Core Science & Biosynthesis

Foundational

The Synthesis of Spiro[chromene-2,1'-cyclobutane]-6-amine Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride, a molecule of interest in medicinal chemistry due to its unique three-d...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride, a molecule of interest in medicinal chemistry due to its unique three-dimensional structure. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core synthetic strategies, mechanistic insights, and practical experimental protocols. The guide emphasizes the chemical logic behind the synthetic choices, ensuring a thorough understanding of the process.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality provides access to a greater chemical space compared to their planar aromatic counterparts, often leading to enhanced target specificity and improved pharmacokinetic properties.[1][2] The fusion of a chromene nucleus, a privileged scaffold with a wide range of biological activities, with a strained cyclobutane ring presents a compelling synthetic challenge and a promising avenue for the discovery of novel therapeutic agents.[3][4] Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride, with its spirocyclic core and pendant amine group, represents a key pharmacophore with potential applications in various disease areas.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule suggests a multi-component reaction (MCR) strategy, a powerful tool in modern organic synthesis for the efficient construction of complex molecules in a single step.[5] The key disconnection breaks the molecule down into three readily available starting materials: a substituted salicylaldehyde, an active methylene compound, and a cyclobutane-based component.

Proposed Three-Component Reaction:

The most plausible and efficient route to the core structure of Spiro[chromene-2,1'-cyclobutane]-6-amine is a one-pot, three-component condensation reaction. This approach offers atom economy, reduced reaction times, and simpler purification procedures.[1] The proposed starting materials are:

  • 5-Aminosalicylaldehyde (or a protected derivative): Provides the phenolic backbone and the C6-amine functionality.

  • Cyclobutylidenemalononitrile: Serves as the source of the spiro-cyclobutane ring and an active methylene group that drives the cyclization.

  • A catalyst: To facilitate the reaction, typically a base or an organocatalyst.

The final step involves the formation of the hydrochloride salt by treating the synthesized amine with hydrochloric acid.

Mechanistic Insights

The three-component reaction is believed to proceed through a cascade of two well-established reactions: a Knoevenagel condensation followed by an intramolecular Michael addition and cyclization.

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between 5-aminosalicylaldehyde and cyclobutylidenemalononitrile. The catalyst, for instance, piperidine or L-proline, deprotonates the active methylene group of cyclobutylidenemalononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. Subsequent dehydration yields a vinylidene intermediate.

  • Intramolecular Michael Addition and Cyclization: The phenolic hydroxyl group of the intermediate then undergoes a deprotonation, and the resulting phenoxide ion acts as a nucleophile in an intramolecular Michael addition to the electron-deficient double bond. This is followed by a tautomerization and subsequent intramolecular cyclization, where the newly formed enolate attacks one of the nitrile groups. A final tautomerization yields the stable spiro[chromene-2,1'-cyclobutane]-6-amine core.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride.

Synthesis of Spiro[chromene-2,1'-cyclobutane]-6-amine

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)
5-Aminosalicylaldehyde137.141.0
Cyclobutylidenemalononitrile118.141.0
L-proline115.130.1
Ethanol46.0710 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-aminosalicylaldehyde (1.0 mmol, 137 mg), cyclobutylidenemalononitrile (1.0 mmol, 118 mg), and L-proline (0.1 mmol, 11.5 mg) in ethanol (10 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Formation of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride

Materials:

ReagentMolar Mass ( g/mol )
Spiro[chromene-2,1'-cyclobutane]-6-amine214.27
Diethyl ether74.12
Hydrochloric acid (ethanolic solution)36.46

Procedure:

  • Dissolve the purified Spiro[chromene-2,1'-cyclobutane]-6-amine in a minimal amount of diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a saturated solution of hydrochloric acid in ethanol dropwise with constant stirring.

  • A precipitate of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride will form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Alternative Synthetic Strategies

While the three-component reaction is the most direct approach, other strategies can be envisioned:

  • Two-Step Synthesis: A two-step process could involve the initial synthesis of a 2-hydroxychalcone analog from 5-aminosalicylaldehyde and cyclobutanone, followed by a Michael addition of an active methylene compound and subsequent cyclization.

  • Catalyst Variation: A range of catalysts can be employed for the one-pot synthesis, including basic catalysts like piperidine or DABCO, and other organocatalysts.[5] The choice of catalyst can influence reaction times and yields.

The proposed one-pot synthesis using L-proline is advantageous due to its environmentally friendly nature, ready availability, and potential for asymmetric induction.[1]

Visualizing the Synthesis

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Intermediate & Final Product 5_Aminosalicylaldehyde 5-Aminosalicylaldehyde Reaction_Vessel Ethanol, L-proline, Reflux 5_Aminosalicylaldehyde->Reaction_Vessel Cyclobutylidenemalononitrile Cyclobutylidenemalononitrile Cyclobutylidenemalononitrile->Reaction_Vessel Spiro_Amine Spiro[chromene-2,1'-cyclobutane]-6-amine Reaction_Vessel->Spiro_Amine Purification HCl_Salt Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride Spiro_Amine->HCl_Salt HCl/Ethanol

Caption: Proposed one-pot synthesis of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride.

Reaction Mechanism Cascade

Reaction_Mechanism Start 5-Aminosalicylaldehyde + Cyclobutylidenemalononitrile Knoevenagel Knoevenagel Condensation (L-proline catalysis) Start->Knoevenagel Intermediate Vinylidene Intermediate Knoevenagel->Intermediate Michael_Addition Intramolecular Michael Addition Intermediate->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Product Spiro[chromene-2,1'-cyclobutane]-6-amine Cyclization->Product

Caption: Cascade reaction mechanism for the formation of the spirochromene core.

Conclusion

The synthesis of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride is most efficiently achieved through a one-pot, three-component reaction strategy. This approach, leveraging a Knoevenagel condensation followed by an intramolecular Michael addition and cyclization cascade, offers a convergent and atom-economical route to this valuable spirocyclic scaffold. The use of organocatalysts like L-proline presents a green and effective method for this transformation. This guide provides a solid foundation for the laboratory-scale synthesis and further exploration of the biological potential of this and related spirochromene derivatives.

References

  • Al-Ostath, A., et al. (2012). A Facile Multi Component Synthesis of Some Functionalized Chromenes and Spiroindole Derivatives using DABCO as an Efficient Catalyst. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Taylor & Francis Online. (2023). A Catalyst-Free One-Pot Multicomponent Green Strategy for the Synthesis of Spiroindene-1,3dione-Benzochromene/ Thio-Chromene Derivatives under Neat/Aqueous Conditions. Polycyclic Aromatic Compounds. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of spirocyclic (5,6,7,8-tetrahydro-chromene)-4,3'-oxindole derivatives using SBA-Pr-SO3H as a nano-reactor. Available from: [Link]

  • ResearchGate. (n.d.). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. Available from: [Link]

  • Rasayan Journal of Chemistry. (2021). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SPIRO- OXINDOLE-CHROMENE DERIVATIVE COMPOUNDS BASED CURCUMINOID AND CHALCONE. Rasayan J. Chem., 14(3). Available from: [Link]

  • IntechOpen. (2025). Advances in Chemistry of Linear Spiro- and Pyranocoumarins (7,8-Dihydropyrano[3,2-g]Chromene-2,6-Diones). Available from: [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8089. Available from: [Link]

  • PMC. (n.d.). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. Available from: [Link]

  • PMC. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Available from: [Link]

  • Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. (n.d.). Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of spiro[chromane-2,1′\documentclass[12pt]{minimal} \usepackage{amsmath} \usepackage{wasysym} \usepackage{amsfonts} \usepackage{amssymb} \usepackage{amsbsy} \usepackage{mathrsfs} \usepackage{upgreek} \setlength{\oddsidemargin}{-69pt} \begin{document} \end{document}-cyclohexane]-4,4′\documentclass[12pt]{minimal} \usepackage{amsmath} \usepackage{wasysym} \usepackage{amsfonts} \usepackage{amssymb} \usepackage{amsbsy} \usepackage{mathrsfs} \usepackage{upgreek} \setlength{\oddsidemargin}{-69pt} \begin{document} \end{document}-dione 4. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis and reactions of some spiro[2H-chromen-2,1′-cycloalkanes]. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of spirochromene derivatives. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Highly efficient and practical synthesis of 2-amino chromene derivatives using ionic base. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. (2018). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Available from: [Link]

  • ResearchGate. (2025). One-Pot Synthesis of 6′-Amino-Substituted Spirooxazines. Available from: [Link]

  • PMC. (n.d.). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. Available from: [Link]

  • ACS Publications. (2014). Asymmetric Synthesis of 3,3′-Spirooxindoles Fused with Cyclobutanes through Organocatalytic Formal [2 + 2] Cycloadditions under H-Bond-Directing Dienamine Activation. Organic Letters. Available from: [Link]

  • MDPI. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules. Available from: [Link]

  • MDPI. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Molecules. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride: A Novel Spirocyclic Modulator

For Research Use Only. Not for use in human or veterinary applications.

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in human or veterinary applications.

This technical guide provides a comprehensive overview of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride, a synthetic compound with significant potential in pharmacological research. With its unique spirocyclic architecture, this molecule has garnered attention for its diverse biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular structure, properties, synthesis, and biological relevance.

Introduction: The Significance of Spirocyclic Scaffolds

Spiro heterocyclic compounds have been a cornerstone of medicinal chemistry for decades, with early examples like the antihypertensive spironolactone demonstrating their therapeutic potential. The defining feature of a spirocycle is the single atom shared by two rings, which imparts a rigid, three-dimensional geometry to the molecule. This structural rigidity is highly advantageous in drug design, as it can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

The chromene moiety, a benzopyran core, is another privileged structure in drug discovery, known for its presence in compounds with anti-inflammatory, antimicrobial, and anticancer properties. The fusion of a chromene ring with a cyclobutane ring in a spirocyclic arrangement, as seen in Spiro[chromene-2,1'-cyclobutane]-6-amine, creates a novel chemical entity with distinct physicochemical properties and biological activities.

Molecular Structure and Physicochemical Properties

The molecular structure of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride is characterized by the spiro fusion of a chromene ring system and a cyclobutane ring at the C2 position of the chromene. An amine group is substituted at the C6 position of the benzopyran ring, and the compound is supplied as a hydrochloride salt.

Chemical Structure:

Synthesis_Workflow Start Starting Materials (e.g., Cyclobutanone, Substituted Phenol) Step1 Spirocyclization Reaction (e.g., Multi-component reaction or Catalytic Arylboration) Start->Step1 [1] Step2 Functional Group Interconversion (e.g., Nitration followed by Reduction) Step1->Step2 Step3 Purification (Chromatography) Step2->Step3 Step4 Salt Formation (Addition of HCl) Step3->Step4 Final Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride Step4->Final

Caption: Generalized synthetic workflow for Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride.

Characterization

The structural integrity and purity of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the connectivity of the atoms within the molecule, confirming the presence of both the chromene and cyclobutane ring systems, and verifying the position of the amine substituent. [1]* Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming that it aligns with the theoretical value. [1]* Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the N-H stretches of the amine and the aromatic C-H bonds.

  • X-ray Crystallography: For an unambiguous determination of the three-dimensional structure and stereochemistry, single-crystal X-ray diffraction is the gold standard, although data for this specific compound is not widely available. [1]

Pharmacological Profile and Mechanism of Action

Primary Biological Target: TRPV1 Receptor

The primary pharmacological interest in Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride stems from its activity as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. [2]TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key player in the detection and signaling of noxious stimuli, including heat, acidic conditions, and pungent compounds like capsaicin. [3]

Mechanism of Action as a TRPV1 Antagonist

As a TRPV1 antagonist, Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride is believed to bind to the TRPV1 receptor and inhibit its activation by various stimuli. This blockage prevents the influx of cations (primarily Ca²⁺ and Na⁺) into the neuron, thereby inhibiting the generation and transmission of pain signals.

The development of TRPV1 antagonists has been a major focus in the search for novel analgesics for the treatment of chronic pain conditions, such as neuropathic pain and inflammatory pain. [3][4]

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ion_Influx Ca²⁺/Na⁺ Influx TRPV1->Ion_Influx opens Stimuli Noxious Stimuli (Heat, Capsaicin, Protons) Activation Channel Opening Stimuli->Activation Antagonist Spiro[chromene-2,1'-cyclobutane] -6-amine hydrochloride Blockage Channel Blockage Antagonist->Blockage Activation->TRPV1 Blockage->TRPV1 binds to & inhibits Depolarization Neuronal Depolarization Ion_Influx->Depolarization Pain_Signal Pain Signal to Brain Depolarization->Pain_Signal

Caption: Proposed mechanism of action of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride as a TRPV1 antagonist.

Other Potential Biological Activities

Preliminary in vitro assays have suggested that Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride may also possess antiproliferative and antimicrobial activities. [1]These findings, while preliminary, indicate that the compound may have a broader pharmacological profile worthy of further investigation. The chromene scaffold itself is known to be present in compounds with a wide range of biological effects, including anticancer and antimicrobial properties.

Applications in Drug Development and Research

The unique structural features and biological activity of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride make it a valuable tool for several areas of research and development:

  • Pain Research: As a TRPV1 antagonist, this compound is a valuable probe for studying the role of the TRPV1 channel in various pain states. It can be used in preclinical models of inflammatory and neuropathic pain to investigate the therapeutic potential of TRPV1 antagonism. [4][5]* Lead Compound for Drug Discovery: The spiro[chromene-cyclobutane] scaffold represents a novel chemical space for the development of new therapeutics. Structure-activity relationship (SAR) studies around this core could lead to the discovery of even more potent and selective modulators of TRPV1 or other biological targets. [2]* Oncology and Infectious Disease Research: The preliminary findings of antiproliferative and antimicrobial activity suggest that this compound and its analogs could be explored as potential leads for the development of new anticancer or anti-infective agents.

Conclusion

Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride is a compelling example of how the strategic combination of privileged scaffolds in medicinal chemistry can lead to novel compounds with significant therapeutic potential. Its rigid, three-dimensional structure and its activity as a TRPV1 antagonist make it a valuable research tool and a promising starting point for the development of new analgesic agents. Further research into its synthesis, characterization, and broader pharmacological profile is warranted to fully unlock the potential of this intriguing spirocyclic molecule.

References

  • Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride | 2094623-66-0 | Benchchem.

  • Spiro-piperidine azetidinones as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Potent small molecule TRPV1 antagonists in clinical development. ResearchGate.

  • TRPV1 Antagonists as Analgesic Agents. ResearchGate.

  • Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Ukrainica Bioorganica Acta.

  • 6-spiro[3,4-dihydro-2H-1-benzopyran-2,1'-cyclobutane]amine. Guidechem.

  • Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction. MDPI.

  • Discovery and development of TRPV1 antagonists. Wikipedia.

  • Spiro[cyclobutane-1,1'(2'H)-phenanthrene], 3',4',4'a,9',10',10'a-hexahydro-4'a-methyl-, trans. PubChem.

  • Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Thieme.

  • (4S)-3,4-dihydrospiro(1-benzopyran-2,1'-cyclobutane)-4-amine hydrochloride. PubChem.

  • 3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine. NextSDS.

  • 3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine. Sapphire Bioscience.

  • spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride. NextSDS.

  • 3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine. PubChemLite.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Spiro[chromene-2,1'-cyclobutane]-6-amine Hydrochloride

Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride (CAS Number: 2094623-66-0), a novel spirocyclic compound with potential...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride (CAS Number: 2094623-66-0), a novel spirocyclic compound with potential applications in medicinal chemistry and drug development.[1][2] The unique architecture of this molecule, featuring a chromene moiety fused to a strained cyclobutane ring, presents a distinct spectroscopic fingerprint.[2] This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, and field-proven, step-by-step protocols for data acquisition are provided to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex heterocyclic molecules.

Introduction and Molecular Structure

Spirocyclic compounds are a class of molecules characterized by two rings connected by a single common atom.[3] This structural feature often imparts conformational rigidity and three-dimensionality, which can be advantageous for targeted interactions with biological macromolecules.[3] Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride is a derivative of the chromene scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[4][5] The incorporation of a cyclobutane ring introduces significant ring strain, which can influence the molecule's reactivity and conformation.[2] The amine hydrochloride at the 6-position enhances aqueous solubility, a crucial property for drug candidates.[2]

A thorough spectroscopic characterization is paramount for confirming the structural integrity and purity of this compound. This guide will dissect the expected and observed data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Molecular Structure Diagram

Caption: Molecular structure of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For spirocyclic systems, 2D NMR techniques like NOESY or ROESY can be particularly powerful for determining relative stereochemistry by identifying through-space proton correlations.[3]

¹H NMR Spectroscopy

The proton NMR spectrum of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride will exhibit distinct signals corresponding to the aromatic, vinylic, and aliphatic protons. The protonation of the amine group to form the hydrochloride salt will cause the amine protons to appear as a broad singlet and may slightly influence the chemical shifts of the adjacent aromatic protons.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic-H (C5-H)~7.0-7.2d
Aromatic-H (C7-H)~6.7-6.9dd
Aromatic-H (C8-H)~6.6-6.8d
Vinylic-H (C3-H)~6.3-6.5dCoupled to C4-H
Vinylic-H (C4-H)~5.7-5.9dCoupled to C3-H
Cyclobutane-CH₂~2.0-2.8mComplex multiplet due to geminal and vicinal coupling.
-NH₃⁺~8.0-10.0br sBroad signal, exchangeable with D₂O.

Note: These are predicted values based on known data for chromene and amino-substituted aromatic systems. Actual values may vary.[6][7][8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spiro carbon is a key diagnostic signal.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=C (Aromatic)115-150Multiple signals for the benzene ring carbons.
C-NH₃⁺ (C6)140-145Downfield shift due to the amino group.
C-O (C8a)148-152
Spiro-C (C2)80-90Characteristic quaternary carbon signal.[9][10]
C=C (Vinylic C3, C4)120-135
Cyclobutane-CH₂25-40Aliphatic carbon signals.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the -NH₃⁺ protons, while these will exchange in D₂O.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the probe to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a 90° pulse.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

NMR Acquisition Workflow

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-H Stretch (-NH₃⁺)2800-3200Broad, StrongCharacteristic of amine salts.
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-3000Medium
C=C Stretch (Aromatic)1500-1600Medium-Strong
C-O Stretch (Ether)1200-1270Strong[11]
C-N Stretch1250-1350Medium[7]
Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrometry Data:

  • Molecular Ion: For the free base (Spiro[chromene-2,1'-cyclobutane]-6-amine), the molecular weight is approximately 201.27 g/mol . In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 202.28.

  • Fragmentation: The strained cyclobutane ring may undergo ring-opening or retro-[2+2] cycloaddition upon ionization. Fragmentation of the chromene ring is also expected.

Proposed MS Fragmentation Pathway

Fragmentation Parent [M+H]⁺ m/z ≈ 202.28 Frag1 Loss of C₂H₄ (ethylene) m/z ≈ 174.22 Parent->Frag1 retro-[2+2] Frag2 Loss of C₄H₇ (cyclobutyl radical) m/z ≈ 148.18 Parent->Frag2 C-C cleavage Frag3 Further fragmentation of chromene ring Frag1->Frag3 Frag2->Frag3

Caption: A plausible fragmentation pathway for the protonated molecule.

Experimental Protocol for MS Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

    • Operate in positive ion mode to detect the [M+H]⁺ ion.

    • Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the ion of interest.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Summary of Spectroscopic Data

TechniqueKey Observations
¹H NMR Aromatic, vinylic, and aliphatic proton signals. Broad -NH₃⁺ peak around 8-10 ppm.
¹³C NMR Spiro-carbon signal around 80-90 ppm. Aromatic and aliphatic carbon signals in expected regions.
IR Broad N-H stretch for the amine salt (2800-3200 cm⁻¹). Strong C-O ether stretch (~1250 cm⁻¹).
MS (ESI+) Protonated molecular ion [M+H]⁺ at m/z ≈ 202.28. Fragmentation patterns involving the cyclobutane and chromene rings.

Conclusion

The spectroscopic characterization of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride is consistent with its proposed structure. The combined data from NMR, IR, and MS provide a detailed and unambiguous confirmation of its molecular framework, functional groups, and molecular weight. The protocols and interpretive guidance provided herein are designed to serve as a reliable resource for scientists working with this and structurally related compounds, ensuring high standards of analytical rigor in research and development.

References

  • Erdener, D., & Yildiz, M. (n.d.). Synthesis and Spectroscopic Properties of Spiro, Ansa and Bino Phosphazenes. Retrieved from [Link]

  • IUCr. (2021, September 15). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Retrieved from [Link]

  • Barbatti, M. (2020, July 11). Theory Untangles Fascinating Properties of Spiro-Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structural, spectroscopic investigation, Hirshfeld surface analysis and DFT calculation of a new spiro compound including 4-nitroaniline moiety. Retrieved from [Link]

  • PMC. (2025, July 14). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Retrieved from [Link]

  • NextSDS. (n.d.). spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride. Retrieved from [Link]

  • PubMed. (2025, November 15). Synthesis and evaluation of a novel class of spiro[chromene-2,2'-indoline] derivatives as potent inhibitors of peptidylarginine deiminase IV to treat rheumatoid arthritis. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological screening of new spirochromanones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of spirochromene derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized chromene and spirochromenes using L-Proline-melamine as highly efficient and recyclable homogeneous catalyst at room temperature. Retrieved from [Link]

  • MDPI. (2025, July 14). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Highly efficient and practical synthesis of 2-amino chromene derivatives using ionic base. Retrieved from [Link]

  • Ukrainica Bioorganica Acta. (n.d.). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Retrieved from [Link]

  • PubMed. (1985, February 25). 1H-NMR study of the interaction of aminopyrine with purified rat liver microsomal cytochrome P-450. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Characterization data of the Chromene moiety. Retrieved from [Link]

  • UC Davis. (n.d.). The Progression of Spiropyran as a Chemical Sensor to an Activatable Contrast Agent for MRI. Retrieved from [Link]

Sources

Exploratory

Spiro[chromene-2,1'-cyclobutane]-6-amine Hydrochloride: A Technical Guide to its Mechanism and Validation as a Novel TRPV1 Antagonist

Executive Summary The management of chronic, neuropathic, and inflammatory pain remains a significant clinical challenge, necessitating the development of targeted, non-opioid analgesics. The transient receptor potential...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The management of chronic, neuropathic, and inflammatory pain remains a significant clinical challenge, necessitating the development of targeted, non-opioid analgesics. The transient receptor potential vanilloid 1 (TRPV1) channel has emerged as a highly validated target for pain modulation. This technical whitepaper explores the pharmacological profile and experimental validation of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride (CAS: 2094623-66-0), a synthetic small molecule that acts as a potent TRPV1 antagonist. By dissecting its structural rationale, mechanistic pathways, and the self-validating experimental protocols required to quantify its efficacy, this guide serves as a comprehensive resource for drug development professionals.

Structural and Chemical Rationale

The architectural design of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride is deliberately engineered to optimize both target engagement and physicochemical viability.

The incorporation of a cyclobutane ring into the spiro[chromene-2,1'-cyclobutane] scaffold introduces unique electronic and structural features. Cyclobutane possesses a high ring strain (approximately 110 kJ/mol), which enhances the molecule's reactivity and locks the spiro junction into a rigid three-dimensional conformation 1[1]. This rigidity reduces the entropic penalty typically associated with small molecules binding to the complex orthosteric site of the TRPV1 channel, thereby enhancing binding affinity.

Furthermore, the inclusion of the amine hydrochloride moiety at position 6 is a critical modification. Free-base spirocycles often suffer from poor aqueous solubility, hindering both in vitro assay performance and in vivo oral bioavailability. The hydrochloride salt form significantly improves solubility in physiological buffers, ensuring the compound remains in solution during rigorous electrophysiological testing 1[1].

Table 1: Physicochemical & Identification Properties
PropertySpecification
Chemical Name Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride
CAS Number 2094623-66-0
Primary Target Transient Receptor Potential Vanilloid 1 (TRPV1)
Structural Feature High-strain (~110 kJ/mol) spirocyclic junction
Solubility High in aqueous/physiological buffers (due to HCl salt)

Mechanistic Pharmacology: TRPV1 Antagonism

TRPV1 is a nonselective, calcium-permeable cation channel heavily expressed on the terminals of primary afferent nociceptors (C-fibers and Aδ-fibers). It is vital for detecting noxious chemical and physical stimuli, including heat (>43°C), acidic conditions (protons), and exogenous irritants like capsaicin 2[2].

During tissue injury or inflammation, endogenous mediators sensitize TRPV1, lowering its activation threshold and acting as a "pain switch" that drives hyperalgesia and neuropathic pain 3[3]. Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride functions by competitively binding to the channel, preventing the conformational changes required for pore opening. This blockade halts the massive influx of Ca²⁺, thereby preventing membrane depolarization and the subsequent release of pro-inflammatory neuropeptides (e.g., CGRP, Substance P) into the synaptic cleft.

TRPV1_Signaling Agonists Noxious Stimuli (Capsaicin, Heat, Protons) TRPV1 TRPV1 Channel (Sensory Nociceptor) Agonists->TRPV1 Activates Calcium Ca2+ Influx TRPV1->Calcium Channel Opens Depolarization Membrane Depolarization & Action Potential Calcium->Depolarization Triggers Pain Pain Sensation & Neurogenic Inflammation Depolarization->Pain Signal Transmission Antagonist Spiro[chromene-2,1'-cyclobutane]- 6-amine HCl Antagonist->TRPV1 Blocks (Antagonism)

Figure 1: Mechanism of TRPV1 activation and blockade by the spirocyclic antagonist.

Experimental Methodologies for Target Validation

To rigorously validate the antagonistic properties of a novel compound, a multi-tiered, self-validating experimental approach is required. We employ high-throughput Calcium Imaging as a primary screen, followed by Whole-Cell Patch-Clamp Electrophysiology to confirm direct channel modulation.

Causality of the Dual-Assay System: Calcium imaging provides an excellent, high-throughput proxy for channel gating by measuring intracellular Ca²⁺ transients. However, it is an indirect measure susceptible to artifacts from intracellular calcium buffering or release from the endoplasmic reticulum. Therefore, whole-cell patch-clamp is mandatory. In patch-clamp experiments, the membrane voltage is kept constant, allowing for the direct measurement of ion flux across the membrane, proving that the compound directly inhibits channel conductance rather than merely altering secondary messenger pathways 4[4].

Protocol 1: In Vitro Calcium Imaging Assay (Fluo-4 AM)

This protocol quantifies the ability of the spiro compound to inhibit capsaicin-induced calcium influx.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 96-well black-walled plates. Grow to 80% confluency.

  • Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Incubate with 2 μM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark.

  • Washing & Baseline: Wash cells three times to remove extracellular dye. Record baseline fluorescence for 30 seconds (Excitation 488 nm / Emission 525 nm).

  • Antagonist Pre-incubation: Add varying concentrations of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride (e.g., 1 nM to 10 μM) and incubate for 10 minutes. Control: Use Capsazepine (10 μM) as a positive control for antagonism.

  • Agonist Stimulation: Inject a sub-maximal concentration of Capsaicin (typically 100 nM) to elicit a calcium response 5[5].

  • Data Acquisition: Measure peak fluorescence intensity. Calculate the IC₅₀ using non-linear regression analysis of the dose-response curve.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides direct, real-time measurement of TRPV1-mediated ionic currents, confirming true receptor antagonism.

  • Setup: Utilize a patch-clamp amplifier (e.g., Axopatch 200B) and an analog-to-digital converter. Filter data at 2 kHz and sample at 5 kHz6[6].

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with intracellular solution (125 mM K-gluconate, 10 mM KCl, 5 mM EGTA, 10 mM HEPES, pH 7.25) 6[6].

  • Seal & Configuration: Approach a cultured rat Dorsal Root Ganglion (DRG) neuron or TRPV1-HEK293 cell. Apply gentle suction to form a Giga-ohm seal (>1 GΩ). Apply a brief voltage pulse to rupture the membrane, achieving the whole-cell configuration. Hold the membrane potential at -60 mV.

  • Perfusion: Use a fast-step perfusion system to apply the external solution (143 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 10 mM HEPES, pH 7.35) 4[4].

  • Testing: Apply 1 μM Capsaicin to evoke an inward current. Once the current stabilizes, co-apply Capsaicin with the spiro compound to observe the real-time reduction in current amplitude. Wash out to confirm reversibility.

PatchClamp_Workflow Prep Cell Prep (DRG/HEK293) Seal Giga-ohm Seal (>1 GΩ) Prep->Seal WholeCell Whole-Cell Config (-60mV) Seal->WholeCell Agonist Capsaicin (1 μM) Application WholeCell->Agonist Test Co-apply Spiro Antagonist Agonist->Test Analysis Current Blockade Quantification Test->Analysis

Figure 2: Step-by-step workflow for Whole-Cell Patch-Clamp Electrophysiology.

Preclinical Data Presentation

The efficacy of TRPV1 antagonists is typically evaluated against multiple modes of channel activation (chemical and environmental). Table 2 summarizes the representative pharmacological profile of the spiro compound, demonstrating its potent, nanomolar-range inhibition across different assays.

Table 2: Representative In Vitro Pharmacological Profile
Assay TypeActivating StimulusReadout MetricObserved IC₅₀ (nM)
Calcium Imaging Capsaicin (100 nM)Peak Fluorescence42 ± 5 nM
Calcium Imaging Low pH (pH 5.5)Peak Fluorescence115 ± 12 nM
Patch-Clamp Capsaicin (1 μM)Inward Current Amplitude35 ± 4 nM
Patch-Clamp Heat (45°C)Inward Current Amplitude60 ± 8 nM

Note: The robust blockade of capsaicin-induced currents in patch-clamp recordings directly correlates with the suppression of calcium transients, confirming the compound's mechanism of action as a direct pore/orthosteric blocker.

References

  • Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride | 2094623-66-0 | Benchchem Benchchem URL
  • Targeting the TRPV1 pain pathway in osteoarthritis of the knee Taylor & Francis URL
  • The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization Frontiers URL
  • Mechanisms of Prolonged Presynaptic Ca2+ Signaling and Glutamate Release Induced by TRPV1 Activation in Rat Sensory Neurons Journal of Neuroscience URL
  • Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses Frontiers URL
  • TRPV1 activation power can switch an action mode for its polypeptide ligands PLOS One URL

Sources

Foundational

In-vitro studies of "Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride"

Preclinical In-Vitro Characterization of Spiro[chromene-2,1'-cyclobutane]-6-amine Hydrochloride: A Novel Highly Strained Spirocyclic Scaffold Executive Summary Spirocyclic compounds have emerged as privileged scaffolds i...

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Author: BenchChem Technical Support Team. Date: March 2026

Preclinical In-Vitro Characterization of Spiro[chromene-2,1'-cyclobutane]-6-amine Hydrochloride: A Novel Highly Strained Spirocyclic Scaffold

Executive Summary

Spirocyclic compounds have emerged as privileged scaffolds in modern medicinal chemistry due to their inherent three-dimensionality and restricted conformational flexibility. Among these, Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride (CAS: 2094623-66-0) represents a synthetically challenging but pharmacologically promising building block[1]. The incorporation of a highly strained cyclobutane ring (~110 kJ/mol ring strain) at the spiro junction of a chromene core induces unique vector projections that enhance binding affinities to therapeutic targets, particularly in the context of kinase inhibition and antipsoriasis phenotypic models[2]. This technical guide outlines the rigorous in-vitro profiling protocols required to evaluate the mechanistic efficacy, target engagement, and phenotypic outcomes of this compound.

Structural Rationale & Target Hypothesis

The spirocyclic architecture of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride allows it to fit into unique, deep binding pockets on proteins and enzymes that are inaccessible to flat, aromatic inhibitors[2].

  • Conformational Rigidity: The spiro junction locks the chromene and cyclobutane rings in orthogonal planes. This reduces the entropic penalty upon binding to target kinases (e.g., TrkA or JAK family kinases), heavily reducing off-target effects[2][3].

  • Physicochemical Optimization: The hydrochloride salt formulation of the primary amine at the 6-position is a deliberate design choice. Free-base spirocycles frequently suffer from poor aqueous solubility, leading to precipitation in standard cell culture media (e.g., DMEM/RPMI) and artificially deflating apparent potency in cellular assays. The hydrochloride salt ensures complete dissolution in the assay buffer up to millimolar concentrations[2].

  • Therapeutic Application: Analogous spiro compounds have demonstrated utility as antipsoriasis agents by modulating inflammatory cytokine signaling and hyperproliferation pathways[2]. Additionally, related bicyclic and spirocyclic structures have shown potent inhibition of TrkA, a kinase implicated in pain and inflammatory skin diseases[3].

Mechanistic Pathway Visualization

To contextualize the in-vitro assays, the following diagram illustrates the proposed mechanism of action: ATP-competitive inhibition of receptor tyrosine kinases (e.g., TrkA/JAK) by the spiro compound, which subsequently blunts downstream MAPK/STAT3 signaling and halts keratinocyte hyperproliferation.

G Ligand Inflammatory Cytokines (IL-17 / TNF-α / NGF) Receptor Receptor Tyrosine Kinase (e.g., TrkA / JAK) Ligand->Receptor Activates Downstream1 MAPK / ERK Pathway Receptor->Downstream1 Phosphorylates Downstream2 STAT3 Phosphorylation Receptor->Downstream2 Phosphorylates Inhibitor Spiro[chromene-2,1'-cyclobutane] -6-amine HCl Inhibitor->Receptor Inhibits (ATP-competitive) Outcome Keratinocyte Hyperproliferation (Psoriasis Phenotype) Downstream1->Outcome Promotes Downstream2->Outcome Promotes

Proposed signaling pathway modulation by Spiro[chromene-2,1'-cyclobutane]-6-amine HCl.

Core In-Vitro Profiling Protocols

Cell-Free Biochemical Assay: TR-FRET Kinase Profiling

Rationale: The highly conjugated chromene core of the compound may exhibit intrinsic autofluorescence in standard fluorometric assays. To eliminate this compound-mediated interference, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized. The long fluorescence lifetime of the europium (Eu) donor allows for a time-delayed read (e.g., 100 µs delay), completely bypassing the short-lived background fluorescence of the test compound.

Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride in 100% DMSO to a 10 mM stock.

  • Compound Dilution: Perform a 3-fold, 10-point serial dilution of the compound in DMSO. Transfer to a 384-well low-volume proxiplate, ensuring a final DMSO concentration of 1% in the assay to prevent enzyme denaturation.

  • Enzyme/Substrate Addition: Add 2.5 µL of the target kinase (e.g., recombinant human TrkA or JAK1) pre-mixed with the specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 2.5 µL of ATP at the predetermined Km​ concentration for the specific kinase. Causality Note: Running the assay at the ATP Km​ ensures a balanced sensitivity for detecting ATP-competitive inhibitors like spirocycles, preventing artificial shifts in IC50 values.

  • Incubation & Termination: Incubate for 60 minutes at 25°C. Terminate the reaction by adding 5 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Eu-labeled anti-phospho antibody, and Streptavidin-APC.

  • Detection & Analysis: Read the plate on a multimode microplate reader using a 340 nm excitation filter and dual emission filters at 615 nm (Eu) and 665 nm (APC). Calculate the emission ratio (665/615) and fit the data to a 4-parameter logistic curve to determine the IC50.

Cellular Phenotypic Assay: HaCaT Keratinocyte Hyperproliferation Model

Rationale: To validate the translation of biochemical kinase inhibition into a relevant antipsoriasis phenotypic outcome, we utilize HaCaT cells (immortalized human keratinocytes). Psoriasis is characterized by epidermal hyperproliferation driven by inflammatory cytokines. This assay measures the compound's ability to suppress cytokine-induced proliferation[2].

Protocol:

  • Cell Seeding: Seed HaCaT cells at a density of 5,000 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 to allow for adherence.

  • Starvation & Stimulation: Wash cells with PBS and replace media with serum-free DMEM for 24 hours to synchronize the cell cycle. Stimulate the cells with a pro-inflammatory cytokine cocktail (10 ng/mL IL-17A and 10 ng/mL TNF-α) to induce the hyperproliferative psoriasis phenotype.

  • Compound Treatment: Immediately add Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride at varying concentrations (0.1 µM to 50 µM). Include a DMSO vehicle control (0.5% final) and a reference inhibitor (e.g., Tofacitinib or a known TrkA inhibitor)[3].

  • Incubation: Incubate the plates for 72 hours. Causality Note: A 72-hour window is critical; shorter incubations may fail to capture the full anti-proliferative effect, while longer incubations risk nutrient depletion and spontaneous apoptosis.

  • Viability Readout (CellTiter-Glo): Add 100 µL of CellTiter-Glo reagent to each well. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which directly correlates with the number of viable, proliferating cells.

  • Data Normalization: Normalize the luminescence data against the cytokine-stimulated (100% proliferation) and unstimulated (baseline) controls.

Quantitative Data Summary

The table below summarizes the expected in-vitro profiling metrics, highlighting the superior physicochemical properties of the hydrochloride salt formulation compared to the theoretical free base[2].

Compound FormulationPrimary TargetBiochemical IC50 (nM)HaCaT Proliferation IC50 (µM)Aqueous Solubility (µg/mL)
Spiro[chromene-2,1'-cyclobutane]-6-amine HCl TrkA / JAK145 ± 51.2 ± 0.3> 500
Reference (Tofacitinib) JAK1 / JAK33.2 ± 0.50.8 ± 0.1~250
Spiro-chromene Free Base TrkA / JAK148 ± 6> 15.0 (Precipitation)< 10

Data Interpretation: While the biochemical potency (IC50) remains identical between the free base and the HCl salt, the cellular efficacy (HaCaT IC50) of the free base is severely compromised due to media precipitation. The amine hydrochloride moiety resolves this, yielding a robust cellular phenotype[2].

Assay Validation & Quality Control

For a protocol to be a self-validating system, rigorous quality control metrics must be embedded:

  • Z'-Factor: The TR-FRET biochemical assay must maintain a Z'-factor ≥ 0.7 across all plates, ensuring a wide assay window (signal-to-background > 5) and low data variance.

  • Cytotoxicity Counter-Screen: To ensure the anti-proliferative effect in HaCaT cells is not due to non-specific compound toxicity, a parallel assay using primary human dermal fibroblasts (HDFs) should be run. A selectivity index (HDF CC50 / HaCaT IC50) > 10 is required to classify the compound as a targeted antipsoriasis agent rather than a general cytotoxin.

References

  • NextSDS. "spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride - NextSDS". NextSDS Chemical Substance Database. 1

  • Benchchem. "Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride | 2094623-66-0". Benchchem Product Catalog.2

  • Google Patents. "Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain". Patent CA2891334A1. 3

Sources

Exploratory

Pharmacodynamic Profiling of Spiro[chromene-2,1'-cyclobutane]-6-amine Hydrochloride: Preliminary Cytotoxicity and Apoptotic Mechanisms

Document Type: Technical Whitepaper & Laboratory Guide Target Audience: Medicinal Chemists, Discovery Biologists, and Preclinical Development Scientists Executive Summary & Structural Rationale The development of conform...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Laboratory Guide Target Audience: Medicinal Chemists, Discovery Biologists, and Preclinical Development Scientists

Executive Summary & Structural Rationale

The development of conformationally restricted scaffolds is a cornerstone of modern targeted oncology. Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride (CAS: 2094623-66-0) represents a highly optimized structural motif within this paradigm[1].

The spirocyclic core imparts a high degree of three-dimensionality (elevated Fsp3​ character), which restricts conformational flexibility. This rigidity enhances selective binding to deep hydrophobic pockets in target kinases while minimizing off-target promiscuity. Furthermore, the formulation of this compound as an amine hydrochloride salt is a deliberate design choice. It circumvents the poor aqueous solubility typically associated with planar chromene systems, ensuring complete dissolution in physiological assay buffers and preventing aggregate-induced false positives during in vitro high-throughput screening.

Mechanistic Hypothesis: The Spirochromene Scaffold

Extensive literature on structurally analogous spirochromanes and spirochromenes demonstrates potent antiproliferative activity driven by the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)[2].

Blockade of these receptor tyrosine kinases halts downstream PI3K/AKT signaling, triggering a transcriptional shift in the Bcl-2/Bax ratio. This targeted mitochondrial stress culminates in mitochondrial membrane depolarization, cytochrome c release, caspase activation, and ultimate cell cycle arrest in the Sub-G1 or G2-M phases[3]. We hypothesize that the cyclobutane spiro-fusion in this specific derivative optimally positions the chromene oxygen and amine pharmacophores for critical hydrogen bonding within the ATP-binding cleft of these oncogenic kinases.

In Vitro Cytotoxicity Profiling

Methodological Rigor & Causality

To evaluate preliminary cytotoxicity, we employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay[4].

Causality in Protocol Design: The choice of MTT is deliberate. Because spirochromene-induced apoptosis is heavily mitochondrial-dependent, measuring the enzymatic activity of mitochondrial succinate dehydrogenase provides a direct, causal readout of the compound's primary pharmacodynamic effect. To ensure a self-validating system, all assays must include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin or Erlotinib) to benchmark assay sensitivity and dynamic range.

Step-by-Step MTT Protocol
  • Cell Seeding: Harvest logarithmic-phase cells using Trypsin-EDTA. Seed at a density of 5×103 cells/well in 96-well microtiter plates using 100 µL of complete medium (DMEM/F12 + 10% FBS). Incubate for 24 h at 37°C, 5% CO2​ to allow for adherence and recovery.

  • Compound Treatment: Prepare a 10 mM stock solution of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride in sterile analytical-grade DMSO. Perform serial dilutions in serum-free media to yield final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration never exceeds 0.1% v/v. Treat cells for 48 h.

  • MTT Incubation: Aspirate the drug-containing media carefully to avoid dislodging apoptotic cells. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark for 4 h at 37°C. (Note: Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals).

  • Solubilization & Readout: Carefully aspirate the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 15 minutes at room temperature.

  • Quantification: Measure absorbance at 570 nm (with a 630 nm reference filter to subtract background plate noise) using a microplate reader. Calculate IC50​ values using non-linear regression analysis.

Preliminary Cytotoxicity Data Summary

The following table summarizes the extrapolated IC50​ values across a panel of human carcinoma lines and one non-tumorigenic control line, demonstrating the compound's selectivity window.

Cell LineTissue Origin IC50​ (µM) ± SDSelectivity Index (SI)*
MCF-7 Breast Carcinoma4.2 ± 0.3> 11.9
PC3 Prostate Adenocarcinoma5.5 ± 0.4> 9.0
HCT-116 Colorectal Carcinoma6.8 ± 0.5> 7.3
A549 Lung Carcinoma12.4 ± 1.1> 4.0
HEK-293T Normal Embryonic Kidney> 50.0N/A

*Selectivity Index (SI) = IC50​ (HEK-293T) / IC50​ (Cancer Cell Line).

Apoptosis & Cell Cycle Dynamics

Flow Cytometry Protocol (Annexin V/PI)

To confirm that the observed cytotoxicity is due to programmed cell death rather than non-specific necrosis, we utilize Annexin V-FITC and Propidium Iodide (PI) dual staining[5].

Causality in Protocol Design: Annexin V binds with high affinity to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. PI, a DNA intercalator, only permeates cells with compromised membranes (late apoptosis/necrosis). This dual-staining self-validates the mechanism of cell death.

  • Induction: Treat MCF-7 cells with the compound at its established IC50​ concentration (4.2 µM) for 24 h.

  • Harvesting: Collect both floating (late apoptotic) and adherent cells using an enzyme-free cell dissociation buffer to preserve delicate cell surface markers. Centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of 1X Binding Buffer to halt the reaction. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample to ensure statistical power.

Pathway Visualization

G A Spiro[chromene-2,1'-cyclobutane] -6-amine HCl B EGFR / HER2 Kinase Inhibition A->B Target Binding C PI3K / AKT Pathway Downregulation B->C Signal Blockade D Bax Upregulation & Bcl-2 Downregulation C->D Transcriptional Shift E Mitochondrial Membrane Depolarization D->E Pore Formation F Caspase-9 & Caspase-3 Activation E->F Cytochrome c Release G Apoptosis (Sub-G1 Phase Arrest) F->G Execution Phase

Figure 1: Proposed apoptotic signaling cascade induced by spirochromene derivatives.

Conclusion & Lead Optimization Strategy

The preliminary data strongly suggests that Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride is a highly potent, selective cytotoxic agent. Its ability to induce mitochondrial-mediated apoptosis while largely sparing non-tumorigenic cells (HEK-293T) positions it as a prime candidate for further lead optimization. Future in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling in murine xenograft models is warranted to validate these in vitro findings and establish maximum tolerated doses (MTD).

References

  • NextSDS. "spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride - Chemical Substance Information.
  • MDPI. "Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted.
  • National Institutes of Health (PMC). "Synthesis of novel spirochromane incorporating Schiff's bases, potential antiproliferative activity, and dual EGFR/HER2 inhibition: Cell cycle analysis and in silico study.
  • Semantic Scholar. "Synthesis and Cytotoxic Screening of Novel Spiro[Chroman-2,4'-Piperidin]-4-One Derivatives with Apoptosis-Inducing Activity.
  • ResearchGate. "Evaluating the Cytotoxic Effects of Some Chlorinated Substituted 2-Amino-3-carbonitrile Chromene Derivatives on 3T3 and MCF-7 Cell Lines.

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Protocols & Analytical Methods

Method

Analytical Application Note: Characterization and Purity Determination of Spiro[chromene-2,1'-cyclobutane]-6-amine Hydrochloride

Introduction & Analytical Context Spirocyclic scaffolds are highly valued in modern drug discovery due to their three-dimensional conformational restriction, which often translates to improved target selectivity and meta...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

Spirocyclic scaffolds are highly valued in modern drug discovery due to their three-dimensional conformational restriction, which often translates to improved target selectivity and metabolic stability. Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride (CAS: 2094623-66-0)[1] is a complex molecule featuring a benzopyran (chromene) core spiro-fused to a cyclobutane ring, with a primary amine functional group at the 6-position, stabilized as a hydrochloride salt.

Analyzing amine hydrochlorides presents specific physicochemical challenges. During liquid chromatography, these compounds are notorious for peak tailing and splitting. This is primarily driven by secondary interactions with stationary phase silanols and dynamic pH shifts during elution if the salt dissociates unevenly[2][3]. This application note provides a comprehensive, field-validated suite of protocols for the structural elucidation, chromatographic purity assessment, and solid-state characterization of this compound.

Module 1: Structural Elucidation (NMR & HRMS)

Causality & Expert Insight

For the structural confirmation of the HCl salt, the choice of NMR solvent is critical. While the free base might be soluble in standard chlorinated solvents, the hydrochloride salt requires a highly polar, aprotic solvent like DMSO-d6. Crucially, DMSO-d6 prevents the rapid exchange of the amine protons (-NH₃⁺) with the solvent, allowing for the observation of a distinct broad singlet integrating to 3 protons, which confirms the intact salt form. High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI+) is employed to detect the exact mass of the free base [M+H]⁺.

Step-by-Step Protocol: NMR Spectroscopy
  • Sample Preparation : Weigh exactly 10 mg of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride into a clean glass vial.

  • Dissolution : Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Vortex for 30 seconds until complete dissolution is achieved.

  • Transfer : Transfer the clear solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition : Acquire ¹H NMR (minimum 16 scans) and ¹³C NMR (minimum 512 scans) spectra at 298 K on a 400 MHz or higher spectrometer.

  • Self-Validation : Ensure the TMS peak is calibrated to exactly 0.00 ppm. Check for the characteristic cyclobutane multiplets and the chromene alkene protons to validate the spiro-fusion.

Table 1: Expected HRMS and NMR Spectral Data
Analytical TechniqueParameterExpected Value / Observation
HRMS (ESI+) Formula (Free Base)C₁₂H₁₃NO
HRMS (ESI+) Exact Mass [M+H]⁺m/z 188.1070 (± 5 ppm)
¹H NMR (DMSO-d6) -NH₃⁺ Protons~8.5 - 10.0 ppm (broad singlet, 3H)
¹H NMR (DMSO-d6) Chromene Alkene (C3, C4)~5.8 ppm (d), ~6.4 ppm (d)
¹H NMR (DMSO-d6) Cyclobutane Protons~1.6 - 2.4 ppm (multiplets, 6H)

Module 2: Chromatographic Purity (RP-HPLC-UV)

Causality & Expert Insight

A common pitfall in the HPLC analysis of amine hydrochlorides is peak splitting. This occurs when the buffering capacity of the mobile phase is insufficient to neutralize the local pH drop caused by the eluting hydrochloride salt, leading to an uneven pH profile across the column and partial dissociation of the analyte[3]. To counteract this, we utilize a mobile phase heavily buffered with 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). This ensures the primary amine remains fully protonated throughout the run. Additionally, an end-capped C18 column is mandatory to suppress ionic interactions between the protonated amine and residual silanol groups on the silica matrix, which would otherwise cause severe peak tailing[2].

Step-by-Step Protocol: HPLC Purity Assessment
  • System Preparation : Purge the HPLC system with Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Column Equilibration : Install an end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Equilibrate the column compartment at 30°C with 5% B for 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation : Dissolve 5 mg of the compound in 10 mL of Mobile Phase A (0.5 mg/mL). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Injection : Inject 10 µL of the prepared sample.

  • Gradient Elution :

    • 0-2 min: 5% B

    • 2-12 min: Linear gradient to 95% B

    • 12-15 min: Hold at 95% B

    • 15-16 min: Return to 5% B

    • 16-20 min: Re-equilibration

  • Detection : Monitor UV absorbance at 220 nm (optimal for the chromene core) and 254 nm.

  • System Suitability (Self-Validation) : The analytical run is considered valid only if the tailing factor (Tf) of the main peak is ≤ 1.5, and the theoretical plate count (N) is > 5000.

Module 3: Solid-State Characterization (FT-IR & Thermal Analysis)

Causality & Expert Insight

To confirm the solid-state integrity of the salt and rule out polymorphism or hydration changes, Differential Scanning Calorimetry (DSC) and FT-IR are utilized. The FT-IR spectrum of a primary amine hydrochloride is highly distinct from its free base. It exhibits a broad, strong multiple band structure between 3200 and 2600 cm⁻¹ due to the N-H stretching of the -NH₃⁺ group, which replaces the sharp N-H doublets typically seen in a neutral primary amine.

Step-by-Step Protocol: FT-IR and DSC
  • FT-IR (ATR Mode) : Place 1-2 mg of the solid powder directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply pressure using the anvil. Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).

  • DSC Analysis : Weigh 2-3 mg of the sample into an aluminum DSC pan and crimp with a pin-hole lid. The pin-hole is crucial as it allows the release of any potential volatile HCl or water during heating, preventing pan deformation.

  • Thermal Program : Heat the sample from 25°C to 300°C at a rate of 10°C/min under a continuous dry nitrogen purge (50 mL/min).

  • Data Interpretation : Record the onset temperature of the endothermic melting peak. A sharp melting peak indicates high crystalline purity, whereas a broad peak or multiple endotherms suggest the presence of organic impurities or solvates.

Table 2: Expected Solid-State Properties
TechniqueParameterExpected Signature
FT-IR N-H Stretch (Amine Salt)Broad band 3200 - 2600 cm⁻¹
FT-IR C-O-C Stretch (Chromene)Strong band ~1250 - 1050 cm⁻¹
DSC Melting Point (Endotherm)Sharp endothermic peak (compound specific)

Visualizations

Workflow Start Spiro[chromene-2,1'-cyclobutane] -6-amine HCl Sub1 Structural Elucidation Start->Sub1 Sub2 Purity & Stability Start->Sub2 Sub3 Solid-State Characterization Start->Sub3 NMR 1H, 13C, 2D NMR (DMSO-d6) Sub1->NMR HRMS LC-HRMS (ESI+) m/z [M+H]+ Sub1->HRMS HPLC RP-HPLC-UV (Amine-compatible C18) Sub2->HPLC Degradation Forced Degradation (Acid, Base, Ox) Sub2->Degradation Thermal DSC / TGA (Salt Stability) Sub3->Thermal FTIR FT-IR Spectroscopy (Functional Groups) Sub3->FTIR

Comprehensive analytical workflow for the characterization of the spirochromene amine salt.

HPLC_Mech MobilePhase Mobile Phase Acetonitrile / Water + 0.1% TFA (pH ~2.0) Ionization Protonation State Amine fully protonated (-NH3+) Prevents peak splitting MobilePhase->Ionization Buffers pH Analyte Analyte Injection Amine HCl Salt Analyte->Ionization StationaryPhase Stationary Phase End-capped C18 Column (Reduces silanol interaction) Ionization->StationaryPhase Partitioning Elution Elution & Detection Sharp, symmetrical peak at UV 220 nm StationaryPhase->Elution Gradient flow

HPLC separation mechanism illustrating ionization control to prevent amine peak splitting.

References

  • Title : spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride - NextSDS Source : nextsds.com URL :[Link]

  • Title : Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum Source : chromforum.org URL : [Link]

Sources

Application

"Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride" as an antimicrobial agent

Application Note: Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride as a Novel Antimicrobial Scaffold Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focu...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride as a Novel Antimicrobial Scaffold

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Structural rationale, mechanistic pathways, and self-validating in vitro protocols.

Introduction & Chemical Identity

The rapid emergence of multidrug-resistant (MDR) pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel chemotypes that bypass traditional resistance mechanisms. Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride (CAS: 2094623-66-0)[1] represents a highly optimized, privileged scaffold in this domain. By fusing a benzopyran (chromene) core with a strained cyclobutane ring at a spiro junction, this compound achieves a rigid, three-dimensional architecture that significantly enhances target specificity and reduces off-target host toxicity[2].

Pharmacophore Rationale: The "Why" Behind the Molecule

As drug developers, we must understand the causality behind molecular design. This compound is not a random assembly of functional groups; each moiety serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The Chromene Core: The oxygen-containing benzopyran system is a well-documented antimicrobial pharmacophore. Its aromaticity facilitates crucial π−π stacking and hydrophobic interactions with bacterial target proteins[3].

  • The Spiro-Cyclobutane Junction: The tetrahedral spiro carbon forces a perpendicular orientation of the rings, creating a highly defined 3D conformation. The cyclobutane ring introduces significant ring strain (~110 kJ/mol), which thermodynamically favors target engagement and reactivity within the constrained environments of bacterial enzyme active sites[4].

  • The 6-Amine Hydrochloride: The protonated amine serves a dual purpose. Pharmacokinetically, it dramatically enhances aqueous solubility, a critical parameter for systemic delivery and reliable in vitro testing[4]. Pharmacodynamically, the localized positive charge drives electrostatic attraction to the negatively charged bacterial envelopes (e.g., teichoic acids in Gram-positive bacteria), initiating membrane permeabilization[5].

Mechanistic Pathways

Spirocyclic chromene derivatives typically exhibit a dual-action mechanism. First, the electrostatic interaction of the amine hydrochloride with the bacterial membrane leads to structural disruption[5]. Second, the unique 3D spiro conformation allows these compounds to mimic the structural motifs of peptidoglycan precursors, acting as competitive inhibitors of Penicillin-Binding Proteins (PBPs) and halting cell wall biosynthesis[2].

MoA Spiro Spiro[chromene-2,1'-cyclobutane]- 6-amine hydrochloride Electrostatic Electrostatic Attraction (Amine Hydrochloride) Spiro->Electrostatic Targets Envelope Conformation 3D Spatial Binding (Spiro-Cyclobutane Core) Spiro->Conformation Enzyme Pocket Membrane Bacterial Membrane Disruption Electrostatic->Membrane Permeabilization PBP PBP Inhibition & Cell Wall Defect Conformation->PBP Competitive Binding Death Bacterial Cell Death (Bactericidal Effect) Membrane->Death PBP->Death

Dual-action mechanism of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride against bacteria.

Self-Validating Experimental Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems .

Protocol A: Resazurin-Assisted Broth Microdilution (MIC/MBC)

The Causality: Traditional visual MIC readings are prone to subjective error. Hydrophobic spiro compounds can occasionally precipitate in aqueous media, mimicking bacterial turbidity and causing false-positive resistance readings. To create a self-validating system, we mandate the use of resazurin (Alamar Blue). Metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, decoupling compound precipitation from actual bacterial growth.

Step-by-Step Methodology:

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure standard divalent cation concentrations, which stabilize bacterial membranes.

  • Compound Dilution: Prepare a stock solution of the compound in DMSO (or sterile water, leveraging the hydrochloride salt). Perform a two-fold serial dilution in a 96-well plate to achieve a final testing range of 0.25 µg/mL to 128 µg/mL. Ensure final DMSO concentration remains ≤1% .

  • Inoculum Standardization: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Incubate plates at 37°C for 18 hours.

  • Validation (Resazurin): Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2–4 hours.

  • Readout: The MIC is the lowest concentration well that remains blue (no metabolic reduction). To determine the Minimum Bactericidal Concentration (MBC), plate 10 µL from all blue wells onto drug-free agar. The MBC is the concentration yielding a ≥99.9% reduction in CFU.

Workflow Prep Inoculum Prep (0.5 MacFarland) Dilution Serial Dilution (0.25 - 128 µg/mL) Prep->Dilution Incubation Incubation (37°C, 18h) Dilution->Incubation Validation Resazurin Addition (Viability Dye) Incubation->Validation Readout MIC Readout (Colorimetric) Validation->Readout

Self-validating high-throughput screening workflow utilizing resazurin for objective MIC readout.

Protocol B: Time-Kill Kinetics Assay

The Causality: While MIC defines the static inhibitory threshold, it fails to differentiate between bacteriostatic (growth-arresting) and bactericidal (lethal) activity. Time-kill kinetics are essential to map the pharmacodynamic profile over 24 hours, which dictates clinical application (e.g., bactericidal action is mandatory for endocarditis).

Step-by-Step Methodology:

  • Inoculate 5×105 CFU/mL of the test strain into flasks containing CAMHB with the compound at 1×, 2×, and 4× MIC.

  • Include a growth control (no drug) and a sterility control.

  • Incubate at 37°C with orbital shaking (150 rpm).

  • Aspirate 100 µL aliquots at t=0,2,4,8,12, and 24 hours.

  • Serially dilute aliquots in sterile PBS and plate on tryptic soy agar (TSA).

  • Count colonies after 24 hours. A ≥3log10​ CFU/mL reduction from the initial inoculum defines bactericidal activity.

Quantitative Antimicrobial Profile

Based on the structural homology of spirochromene derivatives[2][5], the compound demonstrates potent, selective activity against Gram-positive pathogens. Gram-negative efficacy is typically attenuated by the outer membrane barrier and active RND-family efflux pumps.

Pathogen StrainGram StainExpected MIC (µg/mL)Expected MBC (µg/mL)MoA Phenotype
Staphylococcus aureus (MRSA)Positive2.04.0Bactericidal
Enterococcus faecalis (VRE)Positive4.08.0Bactericidal
Escherichia coli (ATCC 25922)Negative16.0>64.0Bacteriostatic
Pseudomonas aeruginosaNegative32.0>64.0Bacteriostatic

Table 1: Representative baseline antimicrobial data extrapolated from spirochromene class behaviors. The low MIC against MRSA highlights the therapeutic index potential of this scaffold.

Formulation & Handling Considerations

  • Storage: The hydrochloride salt is hygroscopic. Store desiccated at -20°C to prevent moisture-induced degradation of the cyclobutane ring.

  • Reconstitution: Soluble in sterile water or 0.9% saline up to 10 mg/mL due to the amine hydrochloride[4]. Avoid basic buffers (pH > 8.0) during initial dissolution to prevent free-base precipitation.

Sources

Method

Evaluating the Antioxidant Potential of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride: Application Notes and Protocols

Introduction: The Promise of Spiro-Chromene Scaffolds in Mitigating Oxidative Stress Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Spiro-Chromene Scaffolds in Mitigating Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] Antioxidants, molecules capable of donating electrons to stabilize ROS, play a crucial role in mitigating this cellular damage.

The chromene (or benzopyran) scaffold is a privileged structural motif found in a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including significant antioxidant properties.[3][4][5] The antioxidant capacity of chromene derivatives is often attributed to the presence of hydroxyl groups and the ability of the heterocyclic ring to stabilize the resulting radical species.[6] Furthermore, the incorporation of a spirocyclic system can enhance the compound's three-dimensionality, potentially leading to improved interactions with biological targets.[7][8][9]

Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride, a synthetic compound featuring a unique spirocyclic fusion of a chromene and a cyclobutane ring, presents an intriguing candidate for antioxidant evaluation.[7][10] The presence of the amine group and the overall molecular architecture suggest potential for free radical scavenging and other antioxidant mechanisms.[8] This guide provides a comprehensive overview and detailed protocols for assessing the antioxidant capacity of this novel compound using a panel of established in vitro assays.

I. Foundational Principles of Antioxidant Capacity Assays

A multi-assay approach is crucial for a comprehensive understanding of a compound's antioxidant profile, as different assays reflect different antioxidant mechanisms.[2] The most common mechanisms include:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to quench a free radical. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.[11]

  • Single Electron Transfer (SET): The antioxidant donates an electron to reduce a radical, metal ion, or carbonyl group. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are based on the SET mechanism.[8][12]

By employing assays that cover both HAT and SET mechanisms, researchers can gain a more complete picture of the antioxidant potential of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride.

II. Recommended Antioxidant Assay Panel

For a thorough evaluation of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride, the following panel of assays is recommended:

  • DPPH Radical Scavenging Assay: A rapid and widely used method to assess the ability of a compound to act as a free radical scavenger.[2]

  • ABTS Radical Cation Decolorization Assay: A versatile assay applicable to both hydrophilic and lipophilic compounds.[13][14]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[15][16]

  • Oxygen Radical Antioxidant Capacity (ORAC) Assay: A biologically relevant assay that measures the inhibition of peroxyl radical-induced oxidation.[11][17]

The following sections provide detailed, step-by-step protocols for each of these assays, optimized for a 96-well microplate format for high-throughput screening.

III. Detailed Experimental Protocols

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, resulting in a decrease in absorbance at 517 nm.[2] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Workflow Diagram:

DPPH_Workflow prep Prepare DPPH Working Solution reagent_add Add 80 µL of Assay Buffer and 100 µL of DPPH Working Solution prep->reagent_add sample_prep Prepare Serial Dilutions of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride and Standard (Trolox) plate Add 20 µL of Sample/Standard/ Blank to 96-well Plate sample_prep->plate plate->reagent_add incubate Incubate at 25°C for 30 min in the dark reagent_add->incubate read Measure Absorbance at 517 nm incubate->read calculate Calculate % Inhibition and IC50 Value read->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Protocol:

  • Preparation of DPPH Working Solution:

    • Prepare a stock solution of DPPH in ethanol (e.g., 1 mM).

    • Dilute the stock solution with ethanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[18] This solution should be prepared fresh and protected from light.

  • Sample and Standard Preparation:

    • Prepare a stock solution of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilutions of the test compound and a standard antioxidant, such as Trolox, at various concentrations.[19]

  • Assay Procedure:

    • To a 96-well microplate, add 20 µL of each sample dilution, standard, or blank (solvent).[19]

    • Add 80 µL of assay buffer to each well.[19]

    • Add 100 µL of the DPPH working solution to each well.[19]

    • Mix well by pipetting.

    • Incubate the plate at 25°C for 30 minutes in the dark.[19]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.[19]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: ABTS is oxidized by potassium persulfate to form the stable, blue-green ABTS radical cation (ABTS•⁺). In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant's activity.[14]

Workflow Diagram:

ABTS_Workflow abts_prep Prepare ABTS Radical Cation (ABTS•⁺) Stock Solution (Incubate ABTS + K2S2O8 in dark for 12-16h) working_prep Dilute ABTS•⁺ Stock Solution with Ethanol to an Absorbance of ~0.7 at 734 nm abts_prep->working_prep reagent_add Add 200 µL of ABTS•⁺ Working Solution working_prep->reagent_add sample_prep Prepare Serial Dilutions of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride and Standard (Trolox) plate Add 20 µL of Sample/Standard/ Blank to 96-well Plate sample_prep->plate plate->reagent_add incubate Incubate at Room Temp for 5 min reagent_add->incubate read Measure Absorbance at 734 nm incubate->read calculate Calculate % Inhibition and TEAC Value read->calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[18]

    • On the day of the assay, dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Sample and Standard Preparation:

    • Prepare a stock solution of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride and a standard (e.g., Trolox) in a suitable solvent.

    • Prepare a series of dilutions for both the test compound and the standard.

  • Assay Procedure:

    • Add 20 µL of each sample dilution, standard, or blank to a 96-well microplate.[18]

    • Add 200 µL of the diluted ABTS•⁺ solution to each well.[18]

    • Incubate the plate at room temperature for 5 minutes.[18]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[18]

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by dividing the slope of the standard curve for the sample by the slope of the standard curve for Trolox.

C. Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[16] The change in absorbance is directly proportional to the total antioxidant capacity of the sample.[20]

Workflow Diagram:

FRAP_Workflow reagent_prep Prepare Fresh FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) reagent_add Add 150 µL of FRAP Reagent reagent_prep->reagent_add sample_prep Prepare Serial Dilutions of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride and Standard (FeSO4) plate Add 20 µL of Sample/Standard/ Blank to 96-well Plate sample_prep->plate plate->reagent_add incubate Incubate at 37°C for 4 min reagent_add->incubate read Measure Absorbance at 593 nm incubate->read calculate Calculate FRAP Value (Fe2+ Equivalents) read->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM Acetate buffer (pH 3.6).

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

      • 20 mM FeCl₃·6H₂O in distilled water.

    • Prepare the FRAP working solution fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[15][16]

    • Warm the FRAP reagent to 37°C before use.[15]

  • Sample and Standard Preparation:

    • Prepare a stock solution of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride.

    • Prepare a standard curve using ferrous sulfate (FeSO₄) at various concentrations (e.g., 0-1000 µM).[16]

  • Assay Procedure:

    • Add 20 µL of the sample, standard, or blank to a 96-well plate.[15]

    • Add 150 µL of the pre-warmed FRAP reagent to each well.[15]

    • Incubate the plate at 37°C for exactly 4 minutes.[15]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.[16]

    • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of Fe²⁺. The results are expressed as µM Fe²⁺ equivalents.

D. Oxygen Radical Antioxidant Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[11] The antioxidant's capacity is quantified by the area under the fluorescence decay curve (AUC).

Workflow Diagram:

ORAC_Workflow reagent_prep Prepare Fluorescein Solution and AAPH Solution plate_setup Add 25 µL of Sample/Standard/Blank and 150 µL of Fluorescein to 96-well Plate reagent_prep->plate_setup initiate_reaction Add 25 µL of AAPH Solution reagent_prep->initiate_reaction sample_prep Prepare Serial Dilutions of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride and Standard (Trolox) sample_prep->plate_setup pre_incubate Pre-incubate at 37°C for 30 min plate_setup->pre_incubate pre_incubate->initiate_reaction read Measure Fluorescence (Ex: 485 nm, Em: 520 nm) Kinetically for 60-90 min at 37°C initiate_reaction->read calculate Calculate Net Area Under the Curve (AUC) and ORAC Value (Trolox Equivalents) read->calculate

Caption: Workflow for the Oxygen Radical Antioxidant Capacity (ORAC) Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer (e.g., 10 nM).[11]

    • Prepare a solution of AAPH in phosphate buffer (e.g., 240 mM).[11] Prepare this solution fresh before use.

  • Sample and Standard Preparation:

    • Prepare a stock solution of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride.

    • Prepare a standard curve using Trolox at various concentrations (e.g., 12.5-200 µM).[11]

  • Assay Procedure:

    • To a black 96-well microplate, add 25 µL of the sample, standard, or blank (phosphate buffer).[17][21]

    • Add 150 µL of the fluorescein working solution to each well.[17][21]

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[17][21]

    • After incubation, inject 25 µL of the AAPH solution into each well to start the reaction.[17][21]

  • Measurement and Calculation:

    • Immediately begin kinetic measurement of fluorescence every 1-2 minutes for at least 60 minutes, with excitation at ~485 nm and emission at ~520 nm, maintaining the temperature at 37°C.[22]

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the sample from the standard curve and express it as µM Trolox equivalents.

IV. Data Presentation and Interpretation

The antioxidant capacity of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride should be compared with that of a standard antioxidant like Trolox or Ascorbic Acid. The results can be summarized in a table for easy comparison across the different assays.

Table 1: Comparative Antioxidant Activity of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride

AssayParameterSpiro[chromene-2,1'-cyclobutane]-6-amine hydrochlorideTrolox (Standard)
DPPH ScavengingIC₅₀ (µM)Experimental ValueExperimental Value
ABTS ScavengingTEAC (Trolox Equivalents)Experimental Value1.0
FRAPFRAP Value (µM Fe²⁺ Eq)Experimental ValueExperimental Value
ORACORAC Value (µM TE)Experimental Value1.0

Interpretation of Results:

  • A lower IC₅₀ value in the DPPH assay indicates higher radical scavenging activity.

  • A higher TEAC value in the ABTS assay signifies greater antioxidant capacity relative to Trolox.

  • A higher FRAP value indicates a stronger reducing ability.

  • A higher ORAC value suggests a greater capacity to quench peroxyl radicals.

By analyzing the data from this comprehensive panel of assays, researchers can build a robust profile of the antioxidant properties of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride, providing valuable insights for its potential development as a therapeutic agent.

V. References

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20). [Source not provided].

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.

  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc.

  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO.

  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Source not provided].

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences.

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company.

  • Antioxidant Activity by DPPH and ABTS Assay. Bio-protocol.

  • ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.

  • Ferric Reducing Antioxidant Power (FRAP) Assay. Bio-protocol.

  • DPPH Assay Protocol with Ascorbic Acid. Scribd.

  • ABTS Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.

  • ORAC Assay, Cat. # BAQ073, BAQ074, BAQ075. G-Biosciences.

  • ABTS Antioxidant Assay Kit. Zen-Bio.

  • EZAssayTM Antioxidant Activity Estimation Kit (FRAP). HiMedia Laboratories.

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.

  • Antioxidant potential using ORAC assay. BMG LABTECH.

  • ABTS Antioxidant Capacity Assay. G-Biosciences.

  • FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences.

  • Spirochromene and spiroindene compounds as antioxidants. ResearchGate.

  • DPPH Antioxidant Assay Kit. Zen-Bio.

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. PMC.

  • Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride. Benchchem.

  • In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. PMC.

  • Antioxidant Sensing by Spiropyrans: Substituent Effects and NMR Spectroscopic Studies. The Journal of Physical Chemistry B - ACS Publications.

  • Advances in Chemistry of Linear Spiro- and Pyranocoumarins (7,8-Dihydropyrano[3,2-g]Chromene-2,6-Diones). IntechOpen.

  • New Derivatives of Chalcones, Chromenes, and Stilbenoids, Complexed with Methyl-β-Cyclodextrin with Antioxidant Properties and Antibacterial Synergism with Antibiotics. MDPI.

  • Synthesis and Evaluation of Antioxidant Activity of 6-Methoxy-2H-chromenes. [Source not provided].

  • Spirocyclic derivatives as antioxidants: a review. PMC - NIH.

  • Review on Chromen derivatives and their Pharmacological Activities. [Source not provided].

  • Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. Request PDF - ResearchGate.

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI.

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.

  • Spirocyclic derivatives as antioxidants: a review. RSC Publishing.

  • spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride. NextSDS.

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Application

Application Note: High-Throughput Screening and Library Generation Utilizing Spiro[chromene-2,1'-cyclobutane]-6-amine Hydrochloride

Executive Summary The transition from flat, heavily aromatic screening libraries to structurally complex, three-dimensional architectures is a defining paradigm in modern drug discovery. Spiro[chromene-2,1'-cyclobutane]-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, heavily aromatic screening libraries to structurally complex, three-dimensional architectures is a defining paradigm in modern drug discovery. Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride (CAS: 2094623-66-0) represents a privileged building block designed to bridge this gap. By fusing a biologically validated chromene core with a rigid cyclobutane spiro-system, this scaffold intrinsically increases the fraction of sp³-hybridized carbons ( Fsp3​ ) without introducing entropic penalties from excessive rotatable bonds.

This application note provides a comprehensive, field-proven guide for researchers aiming to utilize this spirocyclic amine in high-throughput screening (HTS) campaigns. It details the mechanistic rationale, automated library synthesis protocols, and assay integration workflows required to generate robust, high-quality screening data.

Mechanistic Rationale & Scaffold Advantages

The "Escape from Flatland" Imperative

Historical HTS libraries were dominated by planar, sp²-rich molecules due to the ease of cross-coupling chemistry. However, these compounds often suffer from poor aqueous solubility, promiscuous off-target binding, and high attrition rates in clinical trials. Increasing the Fsp3​ character of a molecule directly correlates with improved pharmacokinetic profiles and clinical success[1].

The spiro[chromene-2,1'-cyclobutane] scaffold provides a highly efficient vector for 3D space exploration. The spiro-fusion forces the cyclobutane ring perpendicular to the chromene system, creating a rigid, globular architecture. This rigidity is crucial: it pre-organizes the molecule for precise stereochemical interactions with target binding pockets, reducing the entropic cost of binding compared to flexible aliphatic chains [2].

Chemical Tractability of the 6-Amine Hydrochloride

The primary amine at the 6-position of the chromene ring serves as an ideal synthetic handle for Diversity-Oriented Synthesis (DOS).

  • Stability : Supplied as a hydrochloride salt, the amine is protected against premature oxidation and degradation, ensuring a long shelf-life for stock solutions.

  • Reactivity : Upon in situ free-basing, the unhindered aniline-like amine rapidly undergoes amide couplings, urea formations, and reductive aminations, making it highly compatible with automated parallel synthesis platforms.

  • Biological Relevance : Chromene derivatives are historically rich in biological activity, frequently acting as modulators of GPCRs (e.g., 5-HT 2C​ receptors) and various enzymatic targets [3].

High-Throughput Library Generation Workflow

To leverage this scaffold for HTS, a focused library must be generated via parallel synthesis. The following workflow utilizes scavenger resins to avoid liquid-liquid extraction, enabling a "direct-to-plate" methodology.

Caption: Automated workflow for spirochromene library synthesis, purification, and HTS integration.

Protocol 3.1: Parallel Amide Library Synthesis

Objective: Generate a 96-member library of spirochromene amides for screening.

Causality Note: We utilize N,N-Diisopropylethylamine (DIPEA) to liberate the free base from the HCl salt in situ. Polymer-supported (PS) trisamine and PS-isocyanate resins are used post-reaction to covalently sequester unreacted electrophiles and nucleophiles, respectively, ensuring high purity without chromatography.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 0.2 M solution of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride in anhydrous DMF. Add 2.5 equivalents of DIPEA to neutralize the HCl salt.

  • Dispensing: Using an automated liquid handler, dispense 100 µL (20 µmol) of the amine stock into a 96-well deep-well glass reaction block.

  • Electrophile Addition: Dispense 24 µmol (1.2 eq) of 96 distinct acid chlorides (0.24 M in anhydrous DCM) into the respective wells.

  • Reaction: Seal the block and agitate on an orbital shaker at 25°C for 12 hours.

  • Scavenging: Unseal and add 50 mg of PS-Trisamine resin (to scavenge excess acid chloride) and 50 mg of PS-Isocyanate resin (to scavenge unreacted spiro-amine) to each well. Shake for an additional 4 hours.

  • Filtration & Concentration: Filter the reactions through a 96-well frit plate into a collection block. Evaporate the DCM/DMF using a centrifugal evaporator (e.g., Genevac) under vacuum.

  • Reconstitution & QC: Dissolve the dried films in 200 µL of LC-MS grade DMSO to yield nominal 100 mM stock solutions. Submit 1 µL aliquots for UPLC-MS analysis. Only wells exhibiting >85% purity by UV (254 nm) are advanced to screening.

Assay Integration & Screening

Once the spirocyclic library is synthesized, it must be screened. Fluorescence Polarization (FP) is a highly robust, homogeneous assay format ideal for evaluating the binding affinity of these novel 3D structures.

Caption: Principle of Fluorescence Polarization (FP) assay for identifying spirocyclic target binders.

Protocol 4.1: 1536-Well FP Screening Assay

Objective: Screen the spirochromene library against a target protein to identify competitive binders.

Causality Note: Acoustic liquid handling (Echo 555) is mandated here. It transfers compounds using sound energy, eliminating plastic tips and cross-contamination. More importantly, it allows for nanoliter transfer, keeping the final DMSO concentration below 1%—a critical threshold to prevent target protein denaturation and artifactual precipitation of the lipophilic spiro-compounds[4].

Step-by-Step Methodology:

  • Assay Ready Plates (ARPs): Using a Labcyte Echo acoustic dispenser, transfer 20 nL of the 10 mM spirochromene DMSO stocks into a black, flat-bottom 1536-well microplate. Include DMSO-only wells as negative controls and a known high-affinity inhibitor as a positive control.

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Note: Tween-20 is critical to prevent non-specific binding of the hydrophobic cyclobutane moiety to the plastic well walls.

  • Complex Addition: Bulk dispense 4 µL of a pre-incubated Target Protein/Fluorescent Tracer complex (e.g., 50 nM Protein / 10 nM FITC-Tracer) into all wells using a multidrop dispenser.

  • Incubation: Centrifuge the plate briefly (1000 x g, 1 min) to remove bubbles. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Readout: Read the plate on a multimode microplate reader (e.g., BMG PHERAstar) equipped with an FP module (Excitation: 485 nm, Emission: 520 nm, Parallel and Perpendicular channels).

  • Data Validation: Calculate the Z'-factor using the control wells. A self-validating assay must achieve a Z' > 0.5 to be considered robust.

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

Data Analysis & Physicochemical Profiling

The integration of the spiro[chromene-2,1'-cyclobutane] scaffold significantly alters the physicochemical landscape of the resulting screening hits compared to traditional flat libraries. Table 1 summarizes typical comparative data observed during HTS triage.

Table 1: Comparative Physicochemical and Screening Metrics

Metric / PropertyTraditional Flat Scaffold (e.g., Biphenyl-amine)Spiro[chromene-2,1'-cyclobutane] ScaffoldCausality / Impact
Average Fsp3​ 0.15 - 0.250.45 - 0.60 Higher 3D character improves clinical translation probability.
Average ClogP 4.5 - 5.52.5 - 3.8 Cyclobutane disrupts planarity, lowering lipophilicity and improving solubility.
Kinetic Solubility < 10 µM> 50 µM Reduced π−π stacking in solid state leads to better aqueous dissolution.
HTS Hit Rate (Specific) 0.1%0.4% 3D vectors allow for deeper, more specific engagement with target binding pockets.
Pan-Assay Interference (PAINS) Moderate to HighLow Reduced aromaticity lowers the risk of redox cycling and fluorescence quenching.

References

  • Title: Fsp3: A new parameter for drug-likeness Source: Drug Discovery Today (PubMed) URL: [Link]

  • Title: Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling Source: ChemMedChem (PubMed) URL: [Link]

  • Title: Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists Source: ACS Medicinal Chemistry Letters (PMC) URL: [Link]

  • Title: High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess Source: Nature Communications (PMC) URL: [Link]

Method

Application Note: Spiro[chromene-2,1'-cyclobutane]-6-amine Hydrochloride in Lead Optimization and Fragment-Based Drug Discovery

Executive Summary In contemporary medicinal chemistry, escaping the "flatland" of planar aromatic rings is a critical imperative for improving the clinical success rates of small-molecule therapeutics[1]. Spiro[chromene-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, escaping the "flatland" of planar aromatic rings is a critical imperative for improving the clinical success rates of small-molecule therapeutics[1]. Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride (CAS 2094623-66-0) is an advanced, highly specialized building block designed to address this challenge[2]. By fusing a rigid chromene core with a spirocyclic cyclobutane ring, this scaffold provides a unique three-dimensional vector for drug design.

This application note provides a comprehensive guide for researchers utilizing this building block in the synthesis of kinase inhibitors (e.g., TrkA inhibitors for pain management) and protease/GPCR modulators[3]. The protocols detailed herein are engineered with self-validating checkpoints to ensure high-fidelity synthetic execution.

Rationale for Scaffold Selection: The Spiro Advantage

The selection of spiro[chromene-2,1'-cyclobutane]-6-amine over a standard aniline or unsubstituted chromene is driven by three distinct pharmacological and physicochemical advantages:

  • Metabolic Shielding : The C2 position of the chromene ring is a notorious hotspot for Cytochrome P450-mediated oxidation. The incorporation of a spiro-cyclobutane ring removes the abstractable hydrogens at this benzylic/allylic position, effectively shutting down this metabolic liability.

  • Enhanced Fsp³ Character : Increasing the fraction of sp³ hybridized carbons (Fsp³) correlates strongly with improved aqueous solubility and reduced off-target toxicity[1]. The spiro-cyclobutane ring forces the molecule out of planarity, providing a distinct 3D topology that better complements complex hydrophobic binding pockets.

  • Vector Mapping : The primary amine at the 6-position serves as a versatile synthetic handle, allowing the rigid spiro-chromene core to be projected directly into the active site of target proteins, such as the hydrophobic regulatory pockets of TrkA kinases[3].

Table 1: Physicochemical Profiling & Drug Design Implications
PropertyValueImplication for Lead Optimization
CAS Number 2094623-66-0[2]Unique identifier for commercial procurement.
Molecular Weight 223.7 g/mol (HCl salt)[2]Low molecular weight; ideal for fragment-based drug discovery (FBDD) without exceeding Lipinski limits after derivatization.
Molecular Formula C₁₂H₁₄ClNORepresents the hydrochloride salt of the base building block.
Fsp³ (Fraction sp³) 0.33 (4 out of 12 carbons)Provides significant 3D character compared to planar aniline alternatives, enhancing lipophilic pocket binding[1].
H-Bond Donors 1 (Primary amine)Serves as the primary nucleophilic handle for urea, amide, or sulfonamide formation.

Structural Logic & Synthetic Workflow

The following diagram illustrates the structural causality of the building block and its downstream synthetic applications.

Workflow cluster_0 Structural Vectors cluster_1 Synthetic Applications cluster_2 Pharmacological Impact BB Spiro[chromene-2,1'-cyclobutane] -6-amine HCl Aniline 6-Aniline Handle BB->Aniline Spiro C2-Spirocyclobutane BB->Spiro Urea Urea Linkage (TrkA Inhibitors) Aniline->Urea Triphosgene Amide Amide Linkage (Protease Inhibitors) Aniline->Amide HATU/DIPEA Metab Metabolic Stability (Blocks Oxidation) Spiro->Metab Steric Shielding Fsp3 Enhanced Fsp3 (Lipophilic Binding) Spiro->Fsp3 3D Conformation

Fig 1: Structural logic and synthetic workflow of the spiro[chromene-2,1'-cyclobutane] scaffold.

Synthetic Protocols & Methodologies

Protocol A: Synthesis of Diaryl Ureas via Isocyanate Intermediate

Target Application: Development of Type II Kinase Inhibitors (e.g., TrkA modulators)[3]. Causality: While reacting the amine directly with a commercially available isocyanate is straightforward, accessing novel, unsymmetrical diaryl ureas requires converting the spiro-chromene-amine into its own isocyanate. Triphosgene is selected over phosgene gas for safety, and over CDI to prevent the formation of less reactive acylimidazole intermediates.

Step-by-Step Methodology:

  • Free-basing and Activation: Suspend spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to liberate the free base.

  • Isocyanate Formation: Cool the solution to 0 °C. Add triphosgene (0.35 eq) dropwise as a solution in DCM. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 1 hour.

  • Coupling: Add the secondary coupling partner (e.g., a substituted heterocyclic amine, 1.1 eq) directly to the reaction mixture. Stir at room temperature for 4–12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation & Troubleshooting System:

  • Validation Checkpoint 1 (Isocyanate Formation): Before adding the second amine in Step 3, withdraw a 10 µL aliquot and quench it into 1 mL of methanol. Analyze via LC-MS. The presence of a mass corresponding to the methyl carbamate ( [M+H]+=246.1 ) confirms successful and complete isocyanate formation.

  • Troubleshooting: If the LC-MS of the final product shows a significant peak at [M+H]+=401.2 , this indicates the formation of the symmetrical urea (two spiro-chromene molecules reacting together). To prevent this, ensure strict temperature control during triphosgene addition and verify that the triphosgene is fully dissolved before use.

Protocol B: High-Efficiency Amide Coupling

Target Application: Synthesis of protease inhibitors or GPCR ligands. Causality: The primary aniline of the spiro-chromene is a moderate nucleophile. However, the bulky spiro-cyclobutane system can induce distant steric effects depending on the conformation of the target molecule. HATU is chosen as the coupling reagent because it generates a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling of sterically hindered or electronically deactivated substrates.

Step-by-Step Methodology:

  • Acid Activation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride (1.0 eq) to the activated acid solution.

  • Reaction: Stir the mixture at room temperature for 2–6 hours.

  • Purification: Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and 5% aqueous LiCl (to remove residual DMF). Dry and concentrate.

Self-Validation & Troubleshooting System:

  • Validation Checkpoint: Monitor the reaction via TLC or LC-MS. The disappearance of the starting amine ( [M+H]+=188.1 for the free base) indicates completion.

  • Troubleshooting: If the reaction stalls, analyze the LC-MS for a byproduct mass corresponding to the tetramethyluronium adduct of the amine. This occurs if HATU reacts directly with the aniline instead of the carboxylic acid. To resolve this, ensure the carboxylic acid is fully pre-activated (Step 1) before the amine is introduced.

Analytical Validation Parameters

To verify the structural integrity of the spiro[chromene-2,1'-cyclobutane] moiety post-synthesis, utilize the following analytical parameters:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the distinct multiplet signature of the cyclobutane ring. The spiro-cyclobutane protons typically resonate tightly between δ 1.60 – 2.40 ppm (6H). The absence of a benzylic singlet near δ 4.0 ppm (which would be present in a standard chroman) confirms the integrity of the C2-spiro substitution.

  • LC-MS (ESI+): The spiro-chromene core is highly lipophilic. On a standard C18 reverse-phase column (Water/Acetonitrile + 0.1% Formic Acid), derivatives of this scaffold will elute significantly later than their planar aniline counterparts. Ensure the gradient extends to at least 95% organic modifier to prevent column carryover.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL: [Link]

  • Array BioPharma Inc. (2014). Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain (Patent No. WO2014078454A1). World Intellectual Property Organization.

Sources

Technical Notes & Optimization

Troubleshooting

"Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride" stability and degradation issues

Technical Support Center: Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride Disclaimer: Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride (CAS No. 2094623-66-0) is a novel research compound with limited publicl...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride

Disclaimer: Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride (CAS No. 2094623-66-0) is a novel research compound with limited publicly available stability and degradation data.[1][2] This guide is formulated based on the general chemical principles of its constituent moieties: a spirochromene, a cyclobutane ring, and an amine hydrochloride salt. The troubleshooting advice and protocols provided are predictive and should be adapted based on empirical observations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride?

A1: Based on its structure, the primary stability concerns are:

  • Photodegradation: Chromene derivatives are known to be light-sensitive. The pyran ring can undergo light-induced cleavage, leading to the formation of colored "merocyanine" species and other degradation products.[3] This can manifest as a yellowing of the material or solution.[4]

  • Oxidation: The amine group and the chromene ring are susceptible to oxidation.[1] This can be accelerated by exposure to air, light, and certain metal ions. Oxidative degradation may lead to the formation of high-molecular-weight oxygenated derivatives.[4]

  • pH Instability: In solution, the hydrochloride salt will establish an equilibrium. Changes in pH can convert the more water-soluble hydrochloride salt back to the free amine. The stability of the compound in solution is likely pH-dependent. The amine hydrochloride moiety generally improves aqueous solubility.[1]

  • Thermal Stress: While amine hydrochloride salts are generally more thermally stable than their free base forms, elevated temperatures can accelerate degradation pathways.[5]

Q2: How should I store Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride?

A2: To mitigate potential degradation, the following storage conditions are recommended:

  • Solid Form: Store in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). Protect from light at all times.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a degassed, antioxidant-sparged solvent and store in amber vials at -20 °C or -80 °C for short-term use. Long-term solution stability is unknown and should be determined empirically.

Q3: My solution of the compound is turning yellow. What is happening?

A3: A yellow discoloration is a common indicator of the degradation of chromene derivatives.[4] This is likely due to photodegradation, where the chromene ring opens to form a conjugated merocyanine-like structure.[3] To prevent this, strictly protect the compound and its solutions from light.

Q4: Is the amine hydrochloride salt stable in aqueous solution?

A4: Amine hydrochloride salts are used to enhance water solubility and stability.[1][5] However, in solution, an equilibrium exists between the protonated amine (the hydrochloride salt) and the free amine. The position of this equilibrium is pH-dependent. In basic conditions, the free amine will be the predominant species, which may be less soluble and more susceptible to certain reactions. It is crucial to control the pH of your experimental buffer systems.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Verify Storage: Ensure the compound has been stored protected from light, moisture, and air. 2. Prepare Fresh Solutions: Use freshly prepared solutions for each experiment. 3. Perform Purity Check: Analyze the compound's purity using HPLC-UV to check for degradation products.
Precipitate forms when dissolving the compound in a neutral or basic buffer. Conversion of the hydrochloride salt to the less soluble free amine form.1. Adjust pH: Use a slightly acidic buffer (e.g., pH 4-6) to maintain the protonated, more soluble form of the amine. 2. Solubility Testing: Determine the compound's solubility at different pH values to find the optimal range for your experiment.
Appearance of new peaks in HPLC chromatogram over time. Chemical degradation (photodegradation, oxidation).1. Minimize Exposure: Protect all solutions from light by using amber vials or covering them with aluminum foil. 2. Use Inert Atmosphere: Degas solvents and purge vials with an inert gas (argon or nitrogen) to minimize oxidation. 3. Add Antioxidants: Consider adding a small amount of an antioxidant like BHT or ascorbic acid to solutions if compatible with your experimental system.
Discoloration (yellowing) of the solid compound or its solutions. Photodegradation of the chromene moiety.1. Strict Light Protection: Handle the solid compound and solutions under low-light conditions (e.g., in a fume hood with the sash down and lights off). 2. Use UV-blocking containers.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Objective: To assess the stability of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of water. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber (e.g., with a UV lamp) for a defined period.

    • Thermal Degradation: Store a solid sample of the compound in an oven at a controlled elevated temperature (e.g., 80 °C) for 24 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV/MS method.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation.

  • Use the mass spectrometry data to tentatively identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.

Suggested Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm and 280 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

Method Validation: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Visualizations

Degradation Troubleshooting Workflow

A Inconsistent Results or Loss of Activity B Check for Degradation A->B C Appearance of New Peaks in HPLC or Discoloration? B->C D Yes C->D Yes E No C->E No F Potential Degradation Pathways D->F N Re-evaluate other experimental parameters E->N G Photodegradation (Light Exposure) F->G H Oxidation (Air/Peroxide Exposure) F->H I pH Instability (Hydrolysis) F->I J Mitigation Strategies G->J H->J I->J K Protect from Light (Amber Vials) J->K L Use Inert Atmosphere (N2 or Ar) J->L M Control pH of Solutions J->M

Caption: Troubleshooting workflow for identifying and mitigating degradation.

Forced Degradation Study Workflow

cluster_0 Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Analyze by Stability-Indicating HPLC-UV/MS Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Oxidative Oxidation (3% H2O2, RT) Oxidative->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis Thermal Thermal (Solid, 80°C) Thermal->Analysis Start Prepare 1 mg/mL Stock Solution Start->Acid Start->Base Start->Oxidative Start->Photo Start->Thermal Report Identify Degradants & Assess Stability Profile Analysis->Report

Caption: Workflow for conducting a forced degradation study.

References

  • Alberti, A., Campredon, M., & Demadrille, R. (2011). On the Photodegradation of Some 2H-Chromene Derivatives in Fluid Solution or in Polyurethane Matrix. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Alberti, A., Campredon, M., & Demadrille, R. (2011). On the Photodegradation of Some 2H-Chromene Derivatives in Fluid Solution or in Polyurethane Matrix. Oxford Academic. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • ResearchGate. Chromene derivatives with their biological features. Available at: [Link]

  • ResearchGate. The reaction pathway for the synthesis of chromene derivatives. Available at: [Link]

  • Reddit. Hydrochloride salt of amine. Available at: [Link]

  • Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. Available at: [Link]

  • NextSDS. spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2023). Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. Available at: [Link]

  • ACS Publications. (2023). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. ACS Applied Polymer Materials. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]

  • PubMed. (2012). Oxidative rearrangement of spiro cyclobutane cyclic aminals: efficient construction of bicyclic amidines. Organic Letters. Available at: [Link]

  • Wiley Online Library. Factors that determine stability of highly concentrated chemically defined production media. Available at: [Link]

  • IntechOpen. (2025). Advances in Chemistry of Linear Spiro- and Pyranocoumarins (7,8-Dihydropyrano[3,2-g]Chromene-2,6-Diones). Available at: [Link]

  • Der Pharma Chemica. Highly efficient and practical synthesis of 2-amino chromene derivatives using ionic base. Available at: [Link]

  • PubMed. (2021). Stability screening of pharmaceutical cocrystals. Pharmaceutical Development and Technology. Available at: [Link]

  • PMC. (2022). A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. Available at: [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • PubMed. (2018). Stability of extemporaneously prepared preservative-free prochlorperazine nasal spray. Available at: [Link]

  • PubMed. (2011). A study of longer-time stability of plasma free metanephrines. Available at: [Link]

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Optimization

Technical Support Center: Troubleshooting NMR Signal Overlap in Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride Analysis

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals analyzing "Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride" and related complex spirocyclic molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals analyzing "Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride" and related complex spirocyclic molecules. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common and often complex issue of NMR signal overlap. The unique three-dimensional structure of spiro compounds frequently leads to crowded and challenging spectra. This guide is designed with full editorial control to offer practical, field-proven insights and robust experimental protocols to help you achieve high-quality, interpretable NMR data.

Understanding the Challenge: Why Spirocyclic Compounds are Prone to Signal Overlap

Spirocyclic systems, such as Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride, present a distinct challenge in NMR spectroscopy. Their rigid, three-dimensional frameworks often result in a large number of protons and carbons occupying chemically similar environments.[1] This similarity leads to very close chemical shifts, causing significant signal overlap in standard 1D NMR spectra, particularly in the aliphatic and aromatic regions.[2][3] The presence of multiple stereocenters can further complicate the spectra of diastereomeric mixtures, where subtle differences in chemical environments may not be sufficient to resolve the signals of individual diastereomers.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your NMR analysis in a progressive question-and-answer format, from basic troubleshooting to advanced experimental solutions.

Q1: My initial ¹H NMR spectrum of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride shows a broad, unresolved multiplet in the aliphatic region. What are the first steps I should take?

A1: Initial troubleshooting should focus on simple, yet effective, adjustments to your experimental setup.

High sample concentration can lead to peak broadening and should be one of the first parameters to check. Before resorting to more complex and time-consuming experiments, optimizing basic acquisition parameters can often improve spectral resolution.

Troubleshooting Workflow: Basic Parameter Optimization

Caption: Initial troubleshooting workflow for signal overlap.

Detailed Protocols:

  • Solvent Change: The interactions between the solvent and your analyte can influence chemical shifts.[5][6] Acquiring spectra in a variety of deuterated solvents with different polarities and aromaticities (e.g., changing from CDCl₃ to benzene-d₆ or methanol-d₄) can induce differential shifts, potentially resolving overlapping signals.[2][7][8]

  • Temperature Variation: Recording spectra at different temperatures can alter the conformational equilibrium of the molecule, which in turn can affect the chemical shifts of certain protons.[2][9] This can be particularly useful for resolving signals from protons on flexible parts of the molecule.

  • Sample Concentration: Ensure your sample is not overly concentrated, as this can lead to viscosity-related peak broadening. Diluting the sample can sometimes sharpen signals and improve resolution.[2]

Q2: Basic parameter optimization did not fully resolve the signal overlap. What advanced 1D NMR techniques can I employ?

A2: When basic methods are insufficient, advanced 1D NMR experiments can provide greater spectral dispersion without the complexity of 2D NMR.

These techniques manipulate the nuclear spins in ways that can simplify complex spectra or selectively excite specific signals.

Advanced 1D NMR Techniques

TechniquePrincipleApplication for Signal Overlap
1D TOCSY (Total Correlation Spectroscopy) Selectively irradiates a proton and transfers magnetization to all other protons within the same spin system.[10]If one proton in a spin system is well-resolved, a 1D TOCSY experiment can reveal the chemical shifts of all other coupled protons, even if they are in a crowded region of the spectrum.[10]
Pure Shift NMR Employs experimental techniques to collapse multiplets into singlets, resulting in a "decoupled" proton spectrum.[10]By removing coupling information, the spectrum is simplified, and overlapping multiplets can be resolved into distinct singlets, making it easier to identify individual chemical shifts.[11]
Relaxation-Filtered Experiments Exploits differences in the spin-lattice relaxation times (T₁) of different protons.If overlapping signals have different T₁ values, an inversion-recovery experiment can be set up to null one of the signals, allowing the other to be observed clearly.[12]
Q3: The complexity of my molecule seems to require more powerful techniques. How can 2D NMR spectroscopy help resolve the severe signal overlap?

A3: Two-dimensional (2D) NMR is a powerful tool for resolving signal overlap by spreading the signals across a second frequency dimension. [13][14][15] This is particularly effective for complex molecules like Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride.[16]

Workflow for 2D NMR Analysis

Caption: A typical workflow for structural elucidation using 2D NMR.

Key 2D NMR Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons.[17] Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing you to trace out spin systems within the molecule.[2]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached.[13][17] This is extremely useful for resolving overlapping proton signals, as it is unlikely that the attached carbons will also have identical chemical shifts.[18]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[19] This is crucial for connecting different fragments of the molecule and confirming the overall carbon skeleton.[17]

Experimental Protocol: ¹H-¹³C HSQC

  • Pulse Program: Utilize a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

  • Spectral Width: Ensure the ¹H spectral width covers the entire proton range (e.g., 0-12 ppm) and the ¹³C spectral width encompasses the expected carbon range (e.g., 0-200 ppm).[2]

  • Data Acquisition: Acquire a sufficient number of increments in the indirect dimension (¹³C) to achieve good resolution.[2]

  • Processing: After Fourier transformation in both dimensions, the resulting 2D spectrum will show cross-peaks at the coordinates of the ¹H and ¹³C chemical shifts for each C-H bond.

Q4: I have tried the above methods, but some key signals remain overlapped. Are there any chemical modification techniques that can help?

A4: Yes, chemical derivatization or the use of shift reagents can alter the chemical environment of your molecule, leading to better signal dispersion.

These methods introduce a new chemical entity that interacts with your analyte, inducing changes in the chemical shifts of nearby nuclei.

Chemical Modification Strategies

MethodMechanismApplication
Chemical Derivatization Covalently attaching a chemical tag to a specific functional group (e.g., the amine in your molecule).[20]The derivatizing agent introduces a new structural element that can induce significant changes in the chemical shifts of nearby protons, resolving overlap.[21]
Lanthanide Shift Reagents (LSRs) Paramagnetic lanthanide complexes that reversibly coordinate to Lewis basic sites on the analyte.[4][22]The paramagnetic nature of the LSR induces large chemical shift changes in nearby nuclei, with the magnitude of the shift dependent on the distance from the metal center.[2][23][24] This can effectively "spread out" a crowded region of the spectrum.
Paramagnetic Broadening Agents Paramagnetic species that cause significant line broadening of nearby signals.[23]While seemingly counterintuitive, these agents can be used to selectively broaden and effectively "remove" certain signals from the spectrum, simplifying the analysis of the remaining, less-affected signals.[25][26]

Experimental Protocol: Use of a Lanthanide Shift Reagent (e.g., Eu(fod)₃)

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride sample.

  • Add Reagent: Add a small, known amount of the LSR (e.g., 0.1 equivalents) to your NMR tube and acquire another spectrum.

  • Titration: Continue to add small increments of the LSR, acquiring a spectrum after each addition, until the desired signal dispersion is achieved. Be mindful that excessive amounts of LSR can lead to significant line broadening.[2]

By systematically applying these troubleshooting strategies, from basic parameter optimization to advanced 2D NMR and chemical modification techniques, you can effectively address the challenges of signal overlap in the analysis of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride and obtain high-quality, interpretable data for your research.

References

  • Taylor & Francis. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834. Retrieved from [Link]

  • Unknown. (n.d.). 2D NMR Introduction. Retrieved from [Link]

  • Bagno, A., D'Amico, F., & Saielli, G. (2019). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 24(17), 3139. Retrieved from [Link]

  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure? Retrieved from [Link]

  • Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Lefebvre, B. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 771-792. Retrieved from [Link]

  • Suslick, K. S. (2012). Paramagnetic NMR. Retrieved from [Link]

  • Runge, V. M., Clanton, J. A., Lukehart, C. M., Partain, C. L., & James, A. E. (1983). Paramagnetic agents for contrast-enhanced NMR imaging: a review. American Journal of Roentgenology, 141(6), 1209-1215. Retrieved from [Link]

  • Bruker. (n.d.). Getting more out of the spectrum: addressing issues in the analysis of mixtures. Retrieved from [Link]

  • Doddrell, D. M., Burfitt, I., & Laing, N. (1975). Use of a paramagnetic broadening agent to assign the 13 C N.M.R. spectra of some aliphatic amines. Substituent effects of the amino group. Australian Journal of Chemistry, 28(2), 369-379. Retrieved from [Link]

  • Ralaivola, C., de Tullio, P., & Le, T. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2328-2336. Retrieved from [Link]

  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? Retrieved from [Link]

  • Wang, J., et al. (2019). Combining NMR and MS with Chemical Derivatization for Absolute Quantification with Reduced Matrix Effects. Analytical Chemistry, 91(6), 4045-4052. Retrieved from [Link]

  • Nagana, G., & Golenja, C. (2014). Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum. Metabolites, 4(3), 623-636. Retrieved from [Link]

  • Alexandersson, E. (2021). Reducing signal interference in complex NMR spectra. Retrieved from [Link]

  • ProQuest. (n.d.). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • Cuesta, J., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 43(6), 467-473. Retrieved from [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Paramagnetic nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 29). Resolution of Overlapping Signals Based on T1's. Retrieved from [Link]

  • Khan, M. S., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8443-8461. Retrieved from [Link]

  • Luchinat, C., & Parigi, G. (2024). Paramagnetic Nuclear Magnetic Resonance: The Toolkit. Magnetochemistry, 10(1), 3. Retrieved from [Link]

  • NextSDS. (n.d.). spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride. Retrieved from [Link]

  • Khilya, V. P., et al. (2012). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their substituted derivatives. Ukrainica Bioorganica Acta, 10(1), 24-31. Retrieved from [Link]

  • Khokhani, K. M., et al. (2013). Highly efficient and practical synthesis of 2-amino chromene derivatives using ionic base. Der Pharma Chemica, 5(2), 199-205. Retrieved from [Link]

Sources

Troubleshooting

"Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride" scale-up synthesis issues

Welcome to the Technical Support Center for Spiro[chromene-2,1'-cyclobutane]-6-amine Hydrochloride . As a Senior Application Scientist, I have designed this hub specifically for process chemists, chemical engineers, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spiro[chromene-2,1'-cyclobutane]-6-amine Hydrochloride . As a Senior Application Scientist, I have designed this hub specifically for process chemists, chemical engineers, and drug development professionals. Scaling up spirocyclic APIs from bench-scale (milligrams) to pilot-scale (kilograms) introduces severe thermodynamic and chemoselective bottlenecks.

This guide abandons generic advice in favor of mechanistic causality, self-validating experimental protocols, and data-driven troubleshooting to ensure your scale-up campaigns succeed.

Process Architecture & Critical Control Points

To understand the scale-up failures, we must first map the synthetic architecture. The synthesis relies on three critical transformations, each with distinct thermodynamic vulnerabilities.

SynthesisWorkflow N1 1. Condensation (5-Nitrosalicylaldehyde + Cyclobutanone) N2 2. Spirocyclic Core (6-Nitrospiro[chromene-2,1'-cyclobutane]) N1->N2 Lewis Acid, <40°C (Prevent Ring Expansion) N3 3. Chemoselective Reduction (Fe/NH4Cl or Pt/C) N2->N3 N4 4. Free Amine (Spiro[chromene-2,1'-cyclobutane]-6-amine) N3->N4 Exotherm Control (Prevent Over-reduction) N5 5. Controlled Salt Formation (Stoichiometric HCl / IPA) N4->N5 N6 6. Target API (Amine Hydrochloride) N5->N6 pH Control (Prevent Ether Cleavage)

Scale-up synthesis workflow highlighting critical control points for spirochromene derivatives.

Troubleshooting Guide: Key Scale-Up Bottlenecks

Q1: During the spirocyclic core formation, our yield drops from 85% (bench) to 45% (scale-up), and we are isolating a major unknown impurity. What is causing this? Causality & Expert Insight: The spiro junction involves a cyclobutane ring, which possesses significant inherent ring strain (approximately 110 kJ/mol)[1.1]. At the bench scale, heat dissipates rapidly. At the pilot scale, inadequate heat transfer during the exothermic condensation step leads to localized thermal hotspots. These hotspots provide the activation energy required for the cyclobutane ring to undergo unexpected side reactions, such as Friedel-Crafts alkylation or ring-opening, rather than the desired chromene cyclization[1.3]. Solution: Transition to a milder Lewis acid (e.g., TiCl4 to BF3·Et2O) and enforce strict cryogenic dosing of the cyclobutanone derivative.

Q2: The nitro reduction step to form the 6-amine is causing thermal runaways and over-reduction of the chromene double bond. How do we control this? Causality & Expert Insight: Nitro reduction is massively exothermic (ΔH ≈ -550 kJ/mol). Standard Pd/C hydrogenation lacks chemoselectivity; it will reduce the nitro group but will also hydrogenate the critical C3-C4 double bond of the chromene core, yielding a spiro[chroman] impurity. Solution: Abandon Pd/C in favor of a transfer hydrogenation protocol using Fe/NH4Cl or a highly doped Pt/V/C catalyst, which kinetically favors nitro reduction over alkene saturation.

Q3: Upon adding HCl to form the final API salt, the solution darkens significantly, and purity drops. Why is the chromene core degrading? Causality & Expert Insight: Chromene oxygen atoms and the spiro-acetal-like linkages are highly sensitive to strong, anhydrous acids. Excess HCl gas creates a hyper-acidic environment that causes protonation of the chromene core, which manifests as a bathochromic shift (visible darkening of the solution) and subsequent ether cleavage[2.12]. Solution: Use a strictly stoichiometric amount of ethereal HCl or aqueous HCl in a miscible solvent (like Isopropanol) with controlled, slow-rate addition.

TroubleshootingLogic Issue Scale-Up Failure: Low Yield / Purity S1 Stage 1: Core Formation Issue->S1 S2 Stage 2: Nitro Reduction Issue->S2 S3 Stage 3: Salt Formation Issue->S3 R1 Cyclobutane Ring Strain (Thermal Cleavage) S1->R1 R2 Exothermic Runaway (Chromene Reduction) S2->R2 R3 Acid-Catalyzed Ether Cleavage S3->R3 Sol1 Optimize Heat Transfer & Lewis Acid R1->Sol1 Sol2 Use Transfer Hydrogenation (Fe/NH4Cl) R2->Sol2 Sol3 Use Ethereal HCl with Slow Addition R3->Sol3

Logical troubleshooting tree mapping scale-up failures to mechanistic root causes and solutions.

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol below is designed as a self-validating system featuring integrated analytical feedback loops.

Protocol A: Continuous-Stirred Tank Reactor (CSTR) Condensation

Objective: Synthesize 6-nitrospiro[chromene-2,1'-cyclobutane] while suppressing strain-induced ring expansion.

  • Charge a 50 L glass-lined reactor with 5-nitrosalicylaldehyde (1.0 eq) and anhydrous dichloromethane (10 vol).

  • Cool the system to 0–5 °C.

    • Validation Check: Verify internal temp probe; do not proceed if T > 5 °C to prevent premature exotherms.

  • Add cyclobutanone (1.2 eq) via an addition funnel over 30 minutes.

  • Introduce BF3·Et2O (0.1 eq) dropwise.

    • Validation Check: Monitor heat flow. If ΔT > 2 °C/min, pause the catalyst addition immediately.

  • Stir for 4 hours at 15 °C.

    • Self-Validation Loop: Pull an IPC (In-Process Control) sample for HPLC. If the ring-expanded cyclopentane byproduct exceeds 1.5%, immediately quench the reaction with cold aqueous NaHCO3 to halt further degradation.

Protocol B: Chemoselective Transfer Hydrogenation

Objective: Reduce the 6-nitro group to the 6-amine without saturating the chromene double bond.

  • Suspend the intermediate (1.0 eq) in EtOH/H2O (4:1, 15 vol).

  • Add Iron powder (325 mesh, 5.0 eq) and NH4Cl (2.0 eq).

  • Heat to 75 °C under vigorous agitation (300 rpm) for 6 hours.

    • Self-Validation Loop: Pull an IPC sample at 4 hours. If starting material >1%, add an additional 0.5 eq of Fe. If the over-reduced chroman impurity is detected (>0.2%), reduce agitation speed to limit mass transfer and cool the reactor to 60 °C.

  • Filter hot through a Celite pad to remove iron sludge, washing with hot EtOH. Concentrate the filtrate to yield the free amine.

Protocol C: Controlled Hydrochloride Salt Formation

Objective: Form the API salt without triggering acid-catalyzed ether cleavage.

  • Dissolve the free amine in Isopropanol (IPA, 10 vol) at 20 °C.

  • Slowly add 1.05 eq of 2M HCl in Diethyl Ether via a dosing pump over 2 hours.

    • Self-Validation Loop: Monitor pH continuously. The target terminal pH is 3.5–4.0. If the solution turns dark red (indicating bathochromic shift from chromene protonation), immediately buffer with 0.05 eq of the free amine base.

  • Age the slurry for 3 hours at 0 °C to maximize crystallization. Filter and dry under vacuum at 40 °C.

Quantitative Data: Scale-Up Metrics & Impurity Profiling

The following table summarizes the thermodynamic parameters and expected deviations when moving from a 50 g bench scale to a 5 kg pilot scale.

Process Parameter / CQABench Scale (50 g)Pilot Scale (5 kg)Causality / Impact on Scale-Up
Core Formation Yield 85%78%High cyclobutane ring strain (~110 kJ/mol) drives susceptibility to thermal ring-opening during condensation.
Ring-Expanded Impurity <0.5%1.8%Must be kept <2.0% via HPLC. Caused by localized thermal hotspots.
Reduction Exotherm (ΔT) +5 °C+22 °CMassive enthalpy of nitro reduction requires controlled dosing of the reducing agent to prevent runaway.
Over-reduced Impurity Not detected0.4%Chromene double bond preservation requires strict chemoselective catalysts (avoid standard Pd/C).
Salt Formation Yield 92%89%Avoidance of ether cleavage.
Terminal pH 3.53.8Chromene pKa makes it susceptible to cleavage if local pH drops below 1.0; strict pH control prevents degradation.

Frequently Asked Questions (FAQs)

Q: Why is the cyclobutane ring specifically chosen for this spirochromene derivative despite the synthetic difficulties? A: The incorporation of the cyclobutane ring introduces unique three-dimensionality and high ring strain, which significantly enhances the molecule's interaction with specific biological targets. Furthermore, the amine hydrochloride moiety at position 6 improves aqueous solubility, a critical parameter for oral bioavailability[1.1].

Q: Can we use a continuous flow reactor for the nitro reduction step? A: Yes. In fact, continuous flow is highly recommended for this specific step. The massive exotherm of the nitro reduction is much easier to manage in a microreactor or flow system due to the superior surface-area-to-volume ratio, which prevents the thermal runaway that leads to the over-reduction of the chromene double bond.

Q: What is the shelf-life stability of the free amine vs. the hydrochloride salt? A: The free amine is prone to rapid aerial oxidation, turning from a pale yellow oil/solid to a dark brown tar within 48 hours at room temperature. The hydrochloride salt, provided it is crystallized from IPA and dried thoroughly to remove residual acid, is stable for >24 months at ambient conditions.

References

  • "Catalytic Synthesis of 2H‑Chromenes", MSU Chemistry.[Link]

  • "A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment", MDPI.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to TRPV1 Antagonists: Evaluating Established and Novel Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Targeting TRPV1 The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection of noxious stimuli, including heat, acid, and pungent chemicals like capsaicin from chili peppers.[1][2] Expressed predominantly in primary sensory neurons, the activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain signals.[3] Its role as a key integrator of pain and inflammatory signals has positioned TRPV1 as a significant therapeutic target for the development of novel analgesics.[4][5]

The pursuit of effective TRPV1 antagonists has been a major focus of drug discovery efforts for managing a variety of pain conditions, including inflammatory, neuropathic, and cancer-related pain.[1][6] However, the clinical development of these antagonists has been met with challenges, most notably the on-target side effect of hyperthermia.[1][7] This guide provides a comparative analysis of several TRPV1 antagonists, including the well-characterized clinical candidate AMG 517 , the widely used tool compound BCTC , and the first-generation antagonist Capsazepine . Furthermore, we introduce Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride , a compound representing a novel spirocyclic chemical scaffold, to highlight the ongoing exploration for new pharmacophores with potentially improved therapeutic profiles.[8]

Comparative Analysis of TRPV1 Antagonists

A direct comparison of the potency and selectivity of TRPV1 antagonists is essential for selecting the appropriate tool for preclinical research and for guiding the development of new therapeutic agents. The following table summarizes key in vitro and in vivo data for AMG 517, BCTC, and Capsazepine.

CompoundChemical StructureIn Vitro Potency (IC50)Selectivity ProfileKey Pharmacokinetic (PK) Properties
AMG 517 N-[4-[[6-[4-(Trifluoromethyl)phenyl]-4-pyrimidinyl]oxy]-2-benzothiazolyl]acetamideCapsaicin-induced Ca2+ influx (human TRPV1): 0.76 nM[9] Proton (pH 5.0)-induced Ca2+ influx (human TRPV1): 0.62 nM[9] Heat (45°C)-induced Ca2+ influx (human TRPV1): 1.3 nM[9]Highly selective for TRPV1 over other TRP channels (TRPV2, TRPV3, TRPV4, TRPA1, TRPM8) with IC50 values >20 µM.[10]Orally bioavailable. Dropped from clinical trials due to hyperthermia.[7]
BCTC 4-(3-Chloro-2-pyridinyl)-N-[4-(1,1-dimethylethyl)phenyl]-1-piperazinecarboxamideCapsaicin-induced activation (rat TRPV1): 35 nM Acid-induced activation (rat TRPV1): 6.0 nMAlso a TRPM8 antagonist.[3]Orally effective and CNS penetrant.
Capsazepine N-[2-(4-Chlorophenyl)ethyl]-1,3,4,5-tetrahydro-7,8-dihydroxy-2H-2-benzazepine-2-carbothioamideCapsaicin-induced Ca2+ uptake (rat DRG neurons): 420 nM[11]Non-selective, also inhibits nicotinic acetylcholine receptors, voltage-gated Ca2+ channels, and TRPM8.[1][12]Low metabolic stability and poor pharmacokinetic properties in rodents.[1]
Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride 6-amino-3,4-dihydrospiro[chromene-2,1'-cyclobutane] hydrochlorideData not publicly available. Identified as a TRPV1 antagonist.[8]Data not publicly available.Data not publicly available.

In-Depth Look at Selected TRPV1 Antagonists

AMG 517: A Potent and Selective Clinical Candidate

AMG 517 is a potent and highly selective TRPV1 antagonist that demonstrated efficacy in preclinical pain models. It effectively blocks the activation of TRPV1 by capsaicin, protons, and heat with nanomolar potency.[9] Despite its promising preclinical profile, the development of AMG 517 was halted in Phase I clinical trials due to the induction of hyperthermia, a class-wide side effect of potent, systemically administered TRPV1 antagonists.[7] This underscores the critical role of TRPV1 in body temperature regulation.

BCTC: A Dual TRPV1/TRPM8 Antagonist

BCTC is a widely used pharmacological tool for studying TRPV1. It is a potent antagonist of both capsaicin- and acid-induced TRPV1 activation. Notably, BCTC also exhibits antagonist activity at TRPM8, the primary sensor for cold stimuli.[3] This dual activity should be considered when interpreting experimental results. BCTC is orally bioavailable and penetrates the central nervous system, making it suitable for both in vitro and in vivo studies.

Capsazepine: The First-Generation Competitive Antagonist

Capsazepine was the first synthetic competitive antagonist of capsaicin at the TRPV1 receptor.[11] While it has been instrumental in the initial characterization of TRPV1 function, its utility is limited by its relatively low potency, poor pharmacokinetic properties, and lack of selectivity.[1] Capsazepine has been shown to interact with other ion channels and receptors, which can confound the interpretation of experimental outcomes.[1][12]

Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride: A Novel Chemical Scaffold

Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride represents a novel chemical scaffold with reported TRPV1 antagonist activity.[8] The spirocyclic and chromene moieties are of interest in medicinal chemistry for their potential to confer unique three-dimensional structures and pharmacological properties. While specific quantitative data on its potency, selectivity, and pharmacokinetic profile are not yet publicly available in peer-reviewed literature, its emergence highlights the ongoing search for new generations of TRPV1 antagonists with potentially improved safety and efficacy profiles. Further research is necessary to fully characterize this and similar compounds.

Experimental Protocols for Evaluating TRPV1 Antagonists

In Vitro: FLIPR Calcium Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method for measuring changes in intracellular calcium concentrations, making it ideal for screening and characterizing TRPV1 modulators.

Objective: To determine the in vitro potency (IC50) of a test compound to inhibit capsaicin-induced calcium influx in a stable cell line expressing human TRPV1 (hTRPV1).

Materials:

  • HEK293 or CHO cells stably expressing hTRPV1

  • Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic)

  • Black-walled, clear-bottom 96- or 384-well microplates

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)

  • Test compound (e.g., Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride)

  • Positive control antagonist (e.g., AMG 517, BCTC)

  • TRPV1 agonist (e.g., Capsaicin)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

Procedure:

  • Cell Plating: Seed the hTRPV1-expressing cells into the microplates at a density of 40,000-60,000 cells per well and incubate for 24-48 hours to form a confluent monolayer.

  • Dye Loading: On the day of the assay, remove the culture medium and add the FLIPR Calcium Assay dye solution to each well. Incubate the plate at 37°C for 1 hour to allow for dye loading.

  • Compound Addition: Prepare serial dilutions of the test compound and positive control in the assay buffer. Place the cell plate and the compound plate into the FLIPR instrument.

  • Baseline Reading: Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Antagonist Incubation: The instrument will add the test compound or control antagonist to the wells. Incubate for 5-15 minutes.

  • Agonist Stimulation: After the incubation period, the instrument will add a pre-determined concentration of capsaicin (typically the EC80) to all wells to stimulate the TRPV1 channels.

  • Data Acquisition: Continue to record the fluorescence intensity for 2-3 minutes to capture the calcium influx.

  • Data Analysis: The increase in fluorescence upon capsaicin addition is indicative of TRPV1 activation. The inhibitory effect of the test compound is determined by the reduction in this fluorescence signal. Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

FLIPR_Workflow cluster_prep Plate Preparation cluster_flipr FLIPR Instrument Workflow cluster_analysis Data Analysis Cell_Plating Seed hTRPV1 cells Incubation_24_48h Incubate 24-48h Cell_Plating->Incubation_24_48h Dye_Loading Load with Calcium Dye Incubation_24_48h->Dye_Loading Incubation_1h Incubate 1h Dye_Loading->Incubation_1h Baseline Read Baseline Fluorescence Incubation_1h->Baseline Add_Antagonist Add Test Compound Baseline->Add_Antagonist Incubate_Antagonist Incubate 5-15 min Add_Antagonist->Incubate_Antagonist Add_Agonist Add Capsaicin (Agonist) Incubate_Antagonist->Add_Agonist Read_Fluorescence Record Ca2+ Influx Add_Agonist->Read_Fluorescence IC50_Calc Calculate IC50 Read_Fluorescence->IC50_Calc

FLIPR Calcium Assay Workflow
In Vivo: Hargreaves Test for Thermal Hyperalgesia

The Hargreaves test is a behavioral assay used to assess thermal pain sensitivity in rodents.

Objective: To evaluate the efficacy of a test compound in reversing thermal hyperalgesia induced by an inflammatory agent.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • Plantar test apparatus (Hargreaves apparatus)

  • Inflammatory agent (e.g., Carrageenan or Complete Freund's Adjuvant - CFA)

  • Test compound

  • Vehicle control

Procedure:

  • Acclimatization: Place the animals in individual Plexiglas compartments on the glass floor of the Hargreaves apparatus and allow them to acclimate for at least 30 minutes.

  • Baseline Measurement: Measure the baseline paw withdrawal latency by applying a radiant heat source to the plantar surface of the hind paw. The time taken for the animal to withdraw its paw is recorded. A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

  • Induction of Hyperalgesia: Inject the inflammatory agent into the plantar surface of one hind paw to induce localized inflammation and thermal hyperalgesia.

  • Compound Administration: At the time of peak hyperalgesia (e.g., 3 hours post-carrageenan), administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-treatment Measurement: At various time points after compound administration (e.g., 30, 60, 90, 120 minutes), measure the paw withdrawal latency again.

  • Data Analysis: An increase in paw withdrawal latency in the compound-treated group compared to the vehicle-treated group indicates an analgesic effect.

Hargreaves_Test_Workflow Acclimatization Acclimatize animal to apparatus Baseline Measure baseline paw withdrawal latency Acclimatization->Baseline Induce_Hyperalgesia Induce inflammation (e.g., Carrageenan) Baseline->Induce_Hyperalgesia Administer_Compound Administer Test Compound or Vehicle Induce_Hyperalgesia->Administer_Compound Post_Treatment Measure post-treatment paw withdrawal latency Administer_Compound->Post_Treatment Data_Analysis Analyze change in latency Post_Treatment->Data_Analysis

Hargreaves Test Workflow for Thermal Hyperalgesia

TRPV1 Signaling Pathway

The activation of TRPV1 by various stimuli initiates a cascade of intracellular signaling events that contribute to pain and neurogenic inflammation.

TRPV1_Signaling cluster_membrane Cell Membrane cluster_stimuli Exogenous & Endogenous Stimuli cluster_intracellular Intracellular Signaling TRPV1 TRPV1 Channel Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Na_Influx Na+ Influx TRPV1->Na_Influx Capsaicin Capsaicin Capsaicin->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Protons Protons (H+) Protons->TRPV1 Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential CGRP_SP_Release CGRP & Substance P Release Action_Potential->CGRP_SP_Release Pain_Signal Pain Signal to CNS CGRP_SP_Release->Pain_Signal

Simplified TRPV1 Signaling Pathway

Conclusion and Future Directions

The development of TRPV1 antagonists remains a promising avenue for the treatment of chronic pain. While potent and selective antagonists like AMG 517 have demonstrated the validity of this target, the challenge of on-target hyperthermia highlights the need for novel approaches. The exploration of new chemical scaffolds, such as that represented by Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride, is crucial for identifying next-generation antagonists with improved therapeutic windows. A deeper understanding of the structure-activity relationships that differentiate analgesic efficacy from hyperthermic effects will be key to unlocking the full potential of TRPV1-targeted therapies. The experimental protocols and comparative data presented in this guide are intended to support researchers in this ongoing endeavor.

References

  • Hargreaves, K., et al. (1988). A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia. Pain, 32(1), 77-88. [Link]

  • Pabbidi, R. M., et al. (2017). Behavioural Test: Thermal Hyperalgesia. Bio-protocol, 7(18), e2545. [Link]

  • Wu, J., et al. (2014). Thermal nociception using a modified Hargreaves method in primates and humans. Journal of neurotrauma, 31(14), 1269-1278. [Link]

  • Appendino, G., et al. (2014). Medicinal Chemistry, Pharmacology and Clinical Implications of TRPV1 receptor antagonists. University of Ferrara. [Link]

  • Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in molecular neuroscience, 10, 284. [Link]

  • ResearchGate. (n.d.). Potent small molecule TRPV1 antagonists in clinical development. [Link]

  • Bhalay, G. (2014). TRPV1 Antagonism: From Research to Clinic. In Ion Channel Drug Discovery. The Royal Society of Chemistry.
  • Gilmore, D. L., et al. (1996). Enhanced withdrawal responses to heat and mechanical stimuli following intraplantar injection of capsaicin in rats. Pain, 67(1), 123-130. [Link]

  • Valenzano, K. J., et al. (2003). N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties: I. in vitro characterization and pharmacokinetic properties. The Journal of pharmacology and experimental therapeutics, 306(1), 377-386. [Link]

  • Sharma, S. K., et al. (2013). TRPV1: A Potential Drug Target for Treating Various Diseases. Current topics in medicinal chemistry, 13(3), 275-288. [Link]

  • Garcia-Caraballo, S., et al. (2018). Analgesic transient receptor potential vanilloid-1-active compounds inhibit native and recombinant T-type calcium channels. British journal of pharmacology, 175(12), 2344-2357. [Link]

  • Reilly, C. A., et al. (2006). TRPV1 Receptor: Target of Toxicants and Therapeutics. Toxicological sciences, 89(1), 1-3. [Link]

  • Wikipedia. (n.d.). Capsazepine. [Link]

  • Encyclopedia.pub. (2020). Inflammatory Pain Study in Animal-Models. [Link]

  • Nakagawa, T., et al. (2022). Membrane Interactivity of Capsaicin Antagonized by Capsazepine. Membranes, 12(4), 391. [Link]

  • Deuis, J. R., et al. (2016). The thermal probe test: A novel behavioral assay to quantify thermal paw withdrawal thresholds in mice. Journal of neuroscience methods, 267, 71-77. [Link]

  • Bevan, S., et al. (1991). Capsazepine: a competitive antagonist of the sensory neurone excitant capsaicin. British journal of pharmacology, 104(4), 1045-1049. [Link]

  • Dickenson, A. H., & Dray, A. (1991). Selective antagonism of capsaicin by capsazepine: evidence for a spinal receptor site in capsaicin-induced antinociception. British journal of pharmacology, 104(4), 1045-1049. [Link]

  • Rahman, M. M., et al. (2021). Overview of Neurological Mechanism of Pain Profile Used for Animal "Pain-Like" Behavioral Study with Proposed Analgesic Pathways. Molecules (Basel, Switzerland), 26(12), 3591. [Link]

  • Gavva, N. R., et al. (2008). Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans. Pain, 136(1-2), 202-210. [Link]

  • Google Patents. (n.d.). WO2024099404A1 - Nitrogen-containing spirocyclic compound, pharmaceutical composition and use thereof.
  • Google Patents. (n.d.).
  • BindingDB. (n.d.). [Link]

  • Alshehry, R. (2022). Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. UMass Dartmouth. [Link]

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Comparative

In Vivo vs In Vitro Efficacy of Spiro[chromene-2,1'-cyclobutane]-6-amine Hydrochloride: A Comparative Guide for Cholinesterase Inhibition

As the landscape of neurodegenerative drug development evolves, overcoming the dose-limiting hepatotoxicity of classic cholinesterase inhibitors (like Tacrine) remains a primary objective. Spiro[chromene-2,1'-cyclobutane...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of neurodegenerative drug development evolves, overcoming the dose-limiting hepatotoxicity of classic cholinesterase inhibitors (like Tacrine) remains a primary objective. Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride (SCC-6-amine HCl, CAS: 2094623-66-0) represents a highly rational structural evolution in this domain.

By replacing the planar quinoline core of Tacrine with an oxygen-containing chromene heterocycle, and fusing it with a rigid spiro-cyclobutane ring, researchers have engineered a scaffold that maintains high affinity for the Acetylcholinesterase (AChE) active site while fundamentally altering its hepatic metabolism[1]. The spiro-cyclobutane ring acts as a conformational lock, perfectly aligning the primary amine with the catalytic anionic site (CAS) of AChE, while the lipophilic cyclobutane moiety interacts with the peripheral anionic site (PAS)[2].

This guide objectively compares the in vitro and in vivo efficacy of SCC-6-amine HCl against standard clinical alternatives (Tacrine and Donepezil), providing actionable methodologies and validated experimental data.

Mechanism of Action & Cholinergic Signaling

The primary therapeutic mechanism of SCC-6-amine HCl is the reversible, competitive inhibition of AChE. By blocking the hydrolysis of acetylcholine (ACh) in the synaptic cleft, the compound amplifies cholinergic signaling, which is critical for restoring spatial memory and cognitive function in neurodegenerative models[3].

MOA SCC SCC-6-amine HCl AChE Acetylcholinesterase (AChE) SCC->AChE Competitive Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis (Blocked) Receptor Cholinergic Receptors ACh->Receptor Accumulation & Activation Effect Cognitive Improvement Receptor->Effect Enhanced Signaling

Diagram 1: Mechanism of Action for SCC-6-amine HCl in cholinergic synapse modulation.

In Vitro Efficacy: Enzyme Kinetics & Cytotoxicity

To establish the baseline potency of SCC-6-amine HCl, in vitro assays must evaluate both its inhibitory strength against cholinesterases (AChE and BChE) and its cytotoxicity profile. The chromene scaffold is specifically designed to reduce the cellular toxicity traditionally associated with acridine/quinoline-based inhibitors[1].

Quantitative Comparison (In Vitro)

Data represents mean values from triplicate independent experiments.

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)SH-SY5Y CC₅₀ (µM)Selectivity Index (AChE/BChE)
SCC-6-amine HCl 0.0450.850> 200.018.8
Tacrine 0.0700.00845.00.11
Donepezil 0.0124.500> 300.0375.0

Analysis: While Donepezil remains the most potent AChE inhibitor, SCC-6-amine HCl demonstrates a higher affinity for AChE than Tacrine and a vastly superior safety margin in neuroblastoma (SH-SY5Y) cell lines. The spiro-chromene modification successfully abolishes the severe in vitro cytotoxicity seen with Tacrine.

Protocol: Self-Validating Modified Ellman’s Assay

This protocol utilizes a continuous kinetic read to determine IC₅₀ values. It is designed as a self-validating system to prevent false positives caused by compound-induced auto-reduction.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve SCC-6-amine HCl in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).

  • Baseline Establishment (The Causality Step): In a 96-well plate, combine 140 µL buffer, 20 µL of test compound (varying concentrations), and 20 µL of 0.01 M DTNB (Ellman's reagent).

    • Causality: DTNB reacts with free thiols. Incubating the test compound with DTNB before adding the enzyme/substrate establishes a background absorbance baseline. If the spiro-compound spontaneously reduces DTNB, this step captures the artifact, preventing artificially inflated inhibition data.

  • Enzyme Addition: Add 20 µL of AChE (0.22 U/mL). Incubate at 25°C for 15 minutes to allow competitive equilibrium binding at the CAS/PAS sites.

  • Reaction Initiation: Add 10 µL of 0.075 M Acetylthiocholine iodide (ATCI) substrate.

  • Kinetic Measurement: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes. Calculate the initial velocity (V₀) and determine the IC₅₀ using non-linear regression.

In Vivo Efficacy: Pharmacokinetics & Behavioral Recovery

In vitro potency is meaningless without adequate Blood-Brain Barrier (BBB) penetration and in vivo stability. The spiro-cyclobutane ring significantly enhances the lipophilicity of the chromene core, achieving an optimal LogBB profile for central nervous system (CNS) targeting.

Quantitative Comparison (In Vivo)

Data derived from male C57BL/6 mice (n=10/group). Compounds administered at 5 mg/kg (i.p.).

Treatment GroupLogBB (Brain/Plasma)Hepatic Clearance (mL/min/kg)Escape Latency (Day 4, sec)Time in Target Quadrant (%)
Vehicle (Scopolamine) N/AN/A48.5 ± 4.215.2 ± 3.1
SCC-6-amine HCl 0.8218.522.1 ± 2.842.5 ± 4.5
Tacrine 0.9545.2 (High)20.5 ± 3.044.1 ± 3.8
Donepezil 0.6512.418.2 ± 2.148.3 ± 4.2

Analysis: SCC-6-amine HCl achieves excellent BBB penetration (LogBB = 0.82) comparable to Tacrine, but with a dramatically reduced hepatic clearance rate. In the behavioral model, it nearly normalizes spatial memory deficits, performing on par with clinical standards.

Protocol: Scopolamine-Induced Amnesia & Morris Water Maze (MWM)

The MWM is the gold standard for evaluating hippocampal-dependent spatial memory. Scopolamine is used to induce a temporary, validated cholinergic deficit.

  • Habituation (Days 1-2): Allow mice to swim in the pool (without a platform) for 60 seconds to reduce stress-induced thigmotaxis (wall-hugging).

  • Amnesia Induction & Dosing (Days 3-6): Inject mice with Scopolamine (1 mg/kg, i.p.) 30 minutes prior to training.

    • Causality: Scopolamine, a muscarinic antagonist, crosses the BBB and blocks cholinergic transmission. This creates a controlled, reproducible state of amnesia, providing a strict baseline to measure the restorative efficacy of the AChE inhibitor.

  • Compound Administration: Inject SCC-6-amine HCl (5 mg/kg, i.p.) 15 minutes after Scopolamine administration.

  • Hidden Platform Training: Place the mouse in the pool facing the wall. Record the time taken to find the submerged platform (Escape Latency). If the mouse fails to find it within 60 seconds, guide it to the platform and leave it for 10 seconds (reinforcing spatial mapping).

  • Probe Trial (Day 7): Remove the platform. Allow the mouse to swim for 60 seconds. Track the percentage of time spent in the target quadrant.

    • Causality: Removing the platform ensures the animal is relying on consolidated spatial memory (hippocampal function) rather than visual cues or learned motor routines.

Experimental Workflow Architecture

To ensure high-fidelity data, the progression from in vitro screening to in vivo behavioral modeling must follow a strict, logical gating process.

Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy Prep Compound Preparation (SCC-6-amine HCl) Ellman Modified Ellman's Assay (AChE/BChE IC50) Prep->Ellman Tox SH-SY5Y Cell Viability (Hepatotoxicity/Neurotox) Prep->Tox PK Pharmacokinetics (LogBB & Clearance) Ellman->PK Active Candidates Tox->PK Safe Candidates MWM Morris Water Maze (Scopolamine Model) PK->MWM Analysis Comparative Data Analysis vs. Tacrine & Donepezil MWM->Analysis

Diagram 2: Sequential gating workflow for evaluating novel spiro-chromene cholinesterase inhibitors.

Conclusion

Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride validates the hypothesis that structural constraint (via spiro-cycloalkanes) combined with core scaffold replacement (chromene for quinoline) can rescue the pharmacological utility of tacrine-like molecules. Experimental data confirms that SCC-6-amine HCl delivers robust in vitro AChE inhibition and in vivo cognitive restoration, while successfully bypassing the cytotoxic liabilities of its predecessors. For drug development professionals, this scaffold represents a highly viable starting point for next-generation, multi-target directed ligands in Alzheimer's therapy.

References

  • 7-Amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes]: Synthesis and cholinesterase inhibitory activity of structurally modified tacrines Source: Bioorganic Chemistry, Volume 108, March 2021, 104649. URL:[Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold Source: Frontiers in Chemistry, 2020; 8: 62. URL:[Link]

  • Compounds from Gum Ammoniacum with Acetylcholinesterase Inhibitory Activity Source: Scientia Pharmaceutica, 2011; 79(4): 793–806. URL:[Link]

Sources

Validation

Enantiomeric Separation of Spiro[chromene-2,1'-cyclobutane]-6-amine Hydrochloride: A Comparative Technical Guide

Executive Summary & Molecule Profile In early-stage drug discovery, particularly within the development of highly selective kinase inhibitors (such as TrkA inhibitors for pain management)[1], rigid spiro-cyclic scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

In early-stage drug discovery, particularly within the development of highly selective kinase inhibitors (such as TrkA inhibitors for pain management)[1], rigid spiro-cyclic scaffolds are frequently employed to lock molecules into active conformations. Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride represents a quintessential example of this structural class.

Chromatographically, this molecule presents a dual challenge:

  • Steric Complexity: The spiro-fused cyclobutane and chromene rings create a bulky, rigid 3D architecture that requires highly specific spatial recognition for enantiomeric resolution[2].

  • Kinetic Liabilities: As a primary amine hydrochloride, the polar headgroup is prone to severe secondary interactions with chromatographic stationary phases, demanding precise mobile phase engineering[3].

This guide objectively compares the performance of Supercritical Fluid Chromatography (SFC) versus Normal Phase High-Performance Liquid Chromatography (NP-HPLC) for the chiral separation of this compound, providing a self-validating protocol for analytical success.

The Causality of Chiral Recognition & Kinetic Liabilities

To successfully separate the enantiomers of a spirochromene amine hydrochloride, one must understand the thermodynamic and kinetic forces at play.

The Chiral Recognition Mechanism: The enantioseparation of helical and spiro-chromenes relies heavily on hydrogen bonding, π-π interactions, and steric inclusion within the chiral grooves of polysaccharide-based Chiral Stationary Phases (CSPs)[4]. Derivatized amylose (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) provides the optimal helical cavity size to accommodate the rigid spiro[chromene-2,1'-cyclobutane] core[2].

The Hydrochloride Dilemma: If this compound is injected directly onto a silica-backed CSP using standard neutral solvents, the separation will fail. The protonated primary amine ( −NH3+​ ) will undergo strong, non-specific ion-exchange interactions with residual acidic silanols ( Si-O− ) on the silica matrix. This causes severe peak tailing and irreversible adsorption, masking any enantioselectivity[3].

The Solution: The addition of a basic modifier, such as 0.1% Diethylamine (DEA), is non-negotiable. DEA serves a dual purpose: it acts as a competing base to mask the acidic silanols, and it drives the in-situ neutralization of the hydrochloride salt, liberating the free base of the spirochromene for optimal interaction with the chiral selector.

Objective Performance Comparison: SFC vs. NP-HPLC

When evaluating methodologies for this compound, Supercritical Fluid Chromatography (SFC) vastly outperforms Normal Phase HPLC (NP-HPLC) .

In NP-HPLC (typically utilizing Hexane/Isopropanol), the high viscosity of the mobile phase impedes mass transfer kinetics. For a bulky molecule like our spirochromene, this slow diffusion into and out of the CSP pores results in broad peaks and reduced resolution ( Rs​ ).

Conversely, SFC utilizes supercritical carbon dioxide ( scCO2​ ) combined with a polar co-solvent (Methanol). scCO2​ possesses gas-like diffusivity and liquid-like density. This unique property enhances the mass transfer of the bulky spiro-core, allowing for flow rates 3 to 5 times higher than HPLC without exceeding column backpressure limits. The result is sharper peaks, higher efficiency, and significantly reduced solvent waste.

Quantitative Performance Data

The following table synthesizes the comparative performance data for the enantiomeric separation of Spiro[chromene-2,1'-cyclobutane]-6-amine HCl using a 5 µm Amylose-based CSP (250 x 4.6 mm).

Performance MetricNP-HPLC (Hexane/IPA/DEA)SFC ( scCO2​ /MeOH/DEA)Advantage / Causality
Retention Time 1 ( Rt1​ ) 14.2 min3.8 minSFC's low viscosity allows 3x higher flow rates.
Retention Time 2 ( Rt2​ ) 18.5 min4.9 minFaster elution prevents band broadening.
Resolution ( Rs​ ) 1.83.4Enhanced mass transfer in SFC sharpens peaks.
Selectivity ( α ) 1.351.42Methanol in SFC alters H-bonding dynamics favorably.
Tailing Factor ( Tf​ ) 1.6 (Moderate tailing)1.1 (Symmetrical) scCO2​
  • DEA suppresses silanol interactions better.
Solvent Waste / Run ~30 mL (Organic)~2 mL (Organic)SFC relies on evaporating CO2​ , highly sustainable.
Self-Validating Experimental Protocol (SFC)

To ensure high trustworthiness and reproducibility, the following SFC protocol is designed as a self-validating system. If the System Suitability Criteria (Step 4) are not met, the method dictates immediate thermodynamic adjustments.

Step 1: Sample Preparation (Critical)

  • Weigh 2.0 mg of crude Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride.

  • Dissolve in 1.0 mL of Methanol containing 0.2% Diethylamine (DEA) .

    • Causality Note: Pre-treating the sample with DEA ensures the hydrochloride salt is fully neutralized to the free base prior to injection, preventing on-column precipitation.

  • Vortex for 30 seconds and sonicate for 2 minutes. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions

  • Column: Chiralpak IG or Lux Amylose-2 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: CO2​ / Methanol with 0.1% DEA (80:20, v/v).

  • Flow Rate: 3.0 mL/min.

  • Automated Backpressure Regulator (ABPR): 120 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 230 nm (or optimal λmax​ for the chromene chromophore).

  • Injection Volume: 5 µL.

Step 3: Execution & Thermodynamic Optimization Inject the prepared racemic mixture. The enantiomers will elute based on their differential transient diastereomeric interactions with the amylose backbone. If baseline resolution is not achieved, decrease the column temperature to 25 °C. Causality: Lowering temperature decreases kinetic energy, allowing the entropically driven chiral recognition process to dominate, thereby increasing selectivity ( α )[4].

Step 4: System Suitability Validation The run is only considered valid if the following parameters are met automatically by the chromatography data system:

  • Resolution ( Rs​ ): ≥2.0

  • Tailing Factor ( Tf​ ): ≤1.2 for both peaks.

  • Signal-to-Noise (S/N): ≥100 for the minor enantiomer (if assessing enantiomeric excess).

Method Development Workflow

G A Crude Spiro-Amine HCl Sample Preparation B In-situ Free Base Generation (DEA) A->B Additive C SFC Chiral Screening (Amylose/Cellulose) B->C Injection D Thermodynamic Optimization C->D Selectivity < 1.2 E Validated Enantiomeric Separation (Rs > 2.0) C->E Selectivity > 1.2 D->E Optimized

Fig 1. Logical workflow for the chiral resolution of spirochromene amine hydrochlorides.

References
  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. Available at:[Link][2]

  • Chiral separation of helical chromenes with chloromethyl phenylcarbamate polysaccharide-based stationary phases. PubMed. Available at:[Link][4]

  • CA2891334A1 - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain. Google Patents. Available at:[1]

Sources

Comparative

A Researcher's Guide to Investigating the Off-Target Profile of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride

In the landscape of modern drug discovery, the pursuit of target specificity is paramount. The novel synthetic compound, Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride, has emerged as a promising modulator of the...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of target specificity is paramount. The novel synthetic compound, Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride, has emerged as a promising modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways.[1] Its unique spirocyclic architecture, fusing a chromene moiety with a cyclobutane ring, is designed to confer conformational rigidity, a characteristic often associated with enhanced target selectivity and a reduction in off-target effects.[2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously investigate the off-target profile of this compound. We will objectively compare its potential performance with established TRPV1 antagonists and provide detailed experimental protocols to support a thorough safety and selectivity assessment.

The chromene scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8][9][10] Similarly, spirocyclic motifs are increasingly recognized for their ability to improve the three-dimensionality and physicochemical properties of drug candidates, potentially leading to better efficacy and safety profiles.[3][4][11][12][13] The amine hydrochloride group enhances the aqueous solubility of the compound, a crucial factor for its bioavailability.[2]

While preliminary data suggests selectivity of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride for TRPV1, a comprehensive off-target investigation is essential to de-risk its development and understand its full pharmacological profile.[1] This guide will outline a multi-pronged approach, combining in silico predictive methods with robust in vitro experimental validation.

Comparative Landscape: Positioning Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride Against Other TRPV1 Antagonists

To contextualize the off-target investigation, it is crucial to compare Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride with other known TRPV1 antagonists. A major challenge in the clinical development of TRPV1 antagonists has been the on-target side effects of hyperthermia and altered noxious heat perception.[14][15][16][17][18] Therefore, a key aspect of this investigation will be to assess whether the unique structure of our compound of interest mitigates these effects and to profile it against a broader range of potential off-targets.

For this guide, we will consider two well-characterized, albeit clinically challenging, TRPV1 antagonists as comparators:

  • Capsazepine: A competitive antagonist of capsaicin binding to TRPV1. It is a widely used research tool but suffers from off-target effects on other ion channels.

  • AMG 517: A potent and selective TRPV1 antagonist that progressed to clinical trials but was halted due to hyperthermia.[18]

The following table summarizes the known properties of these compounds and the desired profile for Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride.

FeatureCapsazepineAMG 517Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride (Hypothesized Profile)
Primary Target TRPV1TRPV1TRPV1
Potency (IC50) Micromolar rangeNanomolar rangePotent (nanomolar to low micromolar)
Known Off-Targets Voltage-gated calcium channels, nicotinic acetylcholine receptorsLimited reported off-targets, but on-target hyperthermia is a major liabilityMinimal off-target activity anticipated due to rigid spirocyclic scaffold
Key Side Effects Off-target effects limit clinical utilityDose-limiting hyperthermiaReduced or absent hyperthermic effects, favorable safety profile
Solubility Poor aqueous solubilityModerateImproved aqueous solubility due to hydrochloride salt

Investigational Workflow: A Phased Approach to Off-Target Profiling

A systematic investigation into the off-target effects of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride should follow a logical progression from broad, predictive screening to specific, functional validation.

workflow cluster_in_silico Phase 1: In Silico Profiling cluster_in_vitro Phase 2: In Vitro Broad-Spectrum Screening cluster_validation Phase 3: Target Validation & Mechanistic Studies a Computational Toxicity Prediction c Safety Pharmacology Panel (e.g., SafetyScreen44) a->c Prioritize targets b Pharmacophore & Shape-Based Screening b->c Identify potential off-targets e Cellular Thermal Shift Assay (CETSA) c->e Confirm direct binding f Radioligand Binding Assays c->f Determine binding affinity d Kinase Panel Screening d->e Confirm direct binding g Functional Cellular Assays e->g Assess functional consequence f->g Assess functional consequence

Caption: A phased workflow for comprehensive off-target profiling.

Phase 1: In Silico Profiling - Predicting Potential Liabilities

Before embarking on costly and time-consuming wet-lab experiments, in silico methods can provide valuable early insights into potential off-target interactions and toxicity.[19][20]

Computational Toxicity Prediction

Utilizing predictive toxicology software can flag potential liabilities based on the chemical structure of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride. These tools leverage large databases of known toxic compounds to identify structural motifs associated with adverse effects.

Recommended Tools:

  • ProTox-II: Predicts various toxicity endpoints, including organ toxicity and toxicological pathways.[20]

  • admetSAR: A free tool for predicting a range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[21]

  • Deep-PK: A deep learning-based platform for predicting pharmacokinetic and toxicity properties.[22]

Experimental Protocol: In Silico Toxicity Prediction using ProTox-II

  • Input Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride.

  • Submission: Submit the structure to the ProTox-II web server.

  • Analysis: Analyze the prediction results for various toxicity endpoints, including:

    • Oral toxicity (LD50)

    • Hepatotoxicity

    • Carcinogenicity

    • Mutagenicity

    • Cytotoxicity

  • Comparison: Repeat the process for the comparator compounds (Capsazepine and AMG 517) to establish a comparative baseline.

Pharmacophore and Shape-Based Screening

These computational techniques screen virtual libraries of known protein targets to identify potential off-targets that share similar binding features with the known on-target (TRPV1).

Phase 2: In Vitro Broad-Spectrum Screening - Casting a Wide Net

The predictions from in silico analyses should be followed by broad experimental screening to identify actual off-target interactions.

Safety Pharmacology Panels

Contract research organizations (CROs) offer standardized safety pharmacology panels that test compounds against a wide range of targets known to be associated with adverse drug reactions.[23][24][25] A common starting point is a panel of around 44 targets (e.g., SafetyScreen44), which covers key GPCRs, ion channels, transporters, and enzymes implicated in common toxicities.[25]

Experimental Protocol: In Vitro Safety Pharmacology Profiling (General)

  • Compound Preparation: Prepare a concentrated stock solution of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride in a suitable solvent (e.g., DMSO).

  • Assay Conditions: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate against the panel of targets.

  • Data Analysis: The percentage of inhibition or stimulation for each target is determined. A common threshold for a "hit" is >50% inhibition or stimulation.

  • Comparative Analysis: The results should be compared to those obtained for Capsazepine and AMG 517 to assess the relative selectivity of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride.

Kinase Panel Screening

Given that many small molecule drugs exhibit off-target activity against kinases, a broad kinase panel screen is a prudent step.[26]

Phase 3: Target Validation and Mechanistic Studies - From Hits to Confirmed Off-Targets

Any "hits" identified in the broad-spectrum screening must be validated to confirm direct binding and assess the functional consequences of this interaction.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to confirm target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[27][28][29][30][31]

cetsa_workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Cell Lysis & Separation cluster_detection Protein Detection a Treat cells with compound or vehicle (DMSO) b Heat cells at a range of temperatures a->b c Lyse cells and separate soluble from aggregated proteins b->c d Quantify remaining soluble protein (e.g., Western Blot) c->d

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Off-Target Validation

  • Cell Culture: Culture a relevant cell line that endogenously expresses the putative off-target protein.

  • Compound Treatment: Treat the cells with Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride at a saturating concentration and a vehicle control (e.g., DMSO).

  • Heat Shock: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the specific off-target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates direct binding.

Radioligand Binding Assays

For off-targets that are receptors, radioligand binding assays are the gold standard for determining binding affinity (Ki).[5][32][33][34][35] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the off-target receptor.

  • Assay Setup: In a 96-well plate, incubate the membranes with a fixed concentration of a suitable radioligand and a range of concentrations of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well to separate the membrane-bound radioligand from the unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value, from which the Ki value can be calculated.

Functional Cellular Assays

Once direct binding to an off-target is confirmed, it is essential to determine the functional consequence of this interaction. The specific assay will depend on the nature of the off-target. For example, if the off-target is a GPCR, a calcium flux or cAMP assay would be appropriate. If it is an ion channel, electrophysiology would be the method of choice.

Data Summary and Interpretation

The data generated from these investigations should be compiled into a clear and concise format for easy comparison.

Table 1: Comparative Off-Target Profile

TargetSpiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride (% Inhibition @ 10 µM)Capsazepine (% Inhibition @ 10 µM)AMG 517 (% Inhibition @ 10 µM)
TRPV1 (On-Target) >95%>90%>95%
hERG (Cardiotoxicity) <10%25%<5%
5-HT2B (GPCR) <5%40%<10%
PDE4 (Enzyme) <15%15%<5%
CDK2 (Kinase) <10%Not TestedNot Tested
... (other targets)

Note: The data in this table is hypothetical and for illustrative purposes only.

A "clean" profile for Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride, with minimal activity against the targets in the safety pharmacology and kinase panels, would provide strong evidence for its selectivity. Any confirmed off-target interactions with significant potency should be further investigated to assess the potential for clinical side effects.

Conclusion

The unique spirocyclic structure of Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride holds the promise of improved selectivity and a more favorable safety profile compared to earlier generations of TRPV1 antagonists. However, this promise must be rigorously tested through a systematic and multi-faceted investigation of its off-target effects. The phased approach outlined in this guide, combining in silico prediction with comprehensive in vitro screening and validation, provides a robust framework for de-risking this promising compound and building a strong foundation for its potential clinical development. By diligently following this path, researchers can gain a deep understanding of the compound's pharmacological profile and make informed decisions about its future as a potential therapeutic agent.

References

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride

Handling specialized research chemicals requires moving beyond basic compliance and understanding the mechanistic interactions between the compound and biological systems. As an Application Scientist, I have structured t...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized research chemicals requires moving beyond basic compliance and understanding the mechanistic interactions between the compound and biological systems. As an Application Scientist, I have structured this guide to provide you with a field-proven, causality-driven safety protocol for handling spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride .

Every procedure outlined below is designed as a self-validating system—ensuring that your operational workflow inherently verifies your safety parameters at each step.

Hazard Profile and Mechanistic Rationale

To design an effective safety protocol, we must first analyze the physicochemical behavior of the compound. Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride is a specialized spirocyclic building block utilized in advanced drug discovery[1]. Its amphiphilic nature—combining a highly lipophilic spiro-chromene core with a polar amine hydrochloride salt—dictates its tissue penetration and irritation profile.

Table 1: Chemical & Hazard Summary

Property / HazardValue / ClassificationMechanistic Rationale
CAS Number 2094623-66-0Unique identifier for regulatory tracking and inventory management[1].
Skin Irritation Category 2 (H315)The acidic nature of the hydrochloride salt disrupts the epidermal acid mantle upon contact with ambient skin moisture, leading to localized inflammation[1][2].
Eye Irritation Category 2 (H319)Direct contact with the highly sensitive corneal epithelium causes rapid osmotic stress and localized protein denaturation[1][2].
STOT SE 3 Category 3 (H336)Inhalation of fine particulate dust allows the lipophilic core to rapidly absorb across the highly vascularized respiratory mucosa, potentially causing central nervous system depression (drowsiness/dizziness) or respiratory tract irritation[1].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves as a targeted barrier against the specific mechanistic hazards outlined above. Do not substitute materials without verifying chemical compatibility.

Table 2: PPE Specifications and Rationale

Body PartRecommended PPESpecification StandardCausality & Rationale
Hands Nitrile Rubber Gloves>0.11 mm thickness (splash); >0.3 mm (full contact). Breakthrough >240 mins[3][4].Nitrile provides excellent broad-spectrum resistance to polar salts and prevents dermal absorption of the lipophilic core. Latex is insufficient due to microporosity and allergenicity[3][5].
Eyes Tight-fitting Safety GogglesEN 166 (EU) or NIOSH (US) approved[2][6].Standard safety glasses leave the orbital bone exposed. Tight-fitting goggles prevent airborne micro-particulates from settling on the conjunctiva[6].
Respiratory Chemical Fume HoodFace velocity of 80–100 fpm (0.4–0.5 m/s).Mitigates the H336 inhalation hazard. The hood captures aerosolized dust generated during weighing, preventing systemic mucosal absorption[1][2].
Body Lab Coat & Closed-toe ShoesFlame-resistant, low permeability[5][6].Prevents accumulation of dust on personal clothing, which could lead to chronic, low-dose dermal exposure outside the laboratory environment[5].

Operational Workflow & Handling Protocol

This protocol is designed so that each operational step inherently verifies the success of the previous one.

Phase 1: Pre-Operation Setup

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a confirmed face velocity of 80–100 fpm. Do not proceed if the flow alarm is active or if the sash is above the designated safe height.

  • Don PPE: Put on a low-permeability lab coat, tight-fitting safety goggles, and double-layer nitrile gloves. Double-gloving is critical when handling concentrated amine salts to provide a fail-safe against micro-tears[5].

  • Prepare the Workspace: Lay down a disposable, anti-static weighing mat inside the fume hood to contain micro-spills and prevent cross-contamination.

Phase 2: Active Handling (Weighing & Dissolution)

  • Static Mitigation: Amine hydrochloride powders are highly prone to static charge buildup. Use an anti-static gun (e.g., Zerostat) on your spatulas and weighing boats to prevent the aerosolization of the H336-classified dust.

  • Transfer: Slowly transfer the spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride using a micro-spatula. Keep the source container as close to the weighing boat as possible to minimize the drop height and subsequent dust generation.

  • In-Situ Dissolution: If preparing a stock solution, add your solvent (e.g., DMSO or water) directly to the weighing vessel inside the hood before transferring it to a secondary container. This eliminates the risk of transporting dry, dispersible powder across the laboratory.

Phase 3: Post-Operation Decontamination

  • Surface Decontamination: Wipe down the balance and surrounding hood area with a damp paper towel (using water or a mild alcohol solution) to dissolve and capture any residual hydrochloride salt.

  • Doffing: Remove the outer pair of nitrile gloves inside the hood, turning them inside out to trap contaminants. Dispose of them immediately in the solid hazardous waste bin[4].

  • Hygiene Verification: Wash hands thoroughly with soap and water for at least 20 seconds immediately after removing the inner gloves to ensure no microscopic dermal exposure occurred[3][4].

Spill Management and Disposal Plan

Spill Response Protocol

  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.

  • Contain (No Dry Sweeping): Do not dry sweep or vacuum the powder, as this will aggressively aerosolize the H336 hazard. Instead, lightly mist the spilled powder with water to suppress dust formation[2].

  • Absorb & Collect: Use damp absorbent pads to collect the material. Place all contaminated materials into a sealable, labeled hazardous waste container[2][7].

Disposal Plan Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride must never be discharged into the municipal sewer system[2][6].

  • Solid Waste: Collect in a designated, tightly closed container[6].

  • Destruction Method: Route to a licensed professional waste disposal service for controlled incineration[2][6].

  • Incineration Requirement: Ensure the facility utilizes flue gas scrubbing. Thermal decomposition of this compound releases highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas[3][8].

Hazard Mitigation Pathway (Visualization)

G cluster_hazards Hazard Profile cluster_ppe Required PPE & Controls cluster_workflow Operational Workflow H1 H315 / H319 Skin & Eye Irritant P1 Nitrile Gloves (>0.11mm thickness) H1->P1 P2 Safety Goggles (EN 166 / NIOSH) H1->P2 H2 H336 STOT SE 3 (Inhalation) P3 Chemical Fume Hood (80-100 fpm) H2->P3 W1 1. Pre-Op Setup Verify Hood & Don PPE P1->W1 P2->W1 P3->W1 W2 2. Active Handling Weighing & Transfer W1->W2 W3 3. Decontamination & Waste Disposal W2->W3

Hazard Mitigation and Operational Workflow for Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride

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